D-Alanine Benzyl Ester Benzenesulfonic Acid Salt
Description
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Properties
IUPAC Name |
benzenesulfonic acid;benzyl (2R)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWDKFSKUHNLF-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675538 | |
| Record name | Benzenesulfonic acid--benzyl D-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22839-12-9 | |
| Record name | Benzenesulfonic acid--benzyl D-alaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of D-Alanine benzyl ester besylate
Executive Summary
This technical guide profiles D-Alanine benzyl ester besylate , a specialized intermediate in peptide synthesis. While the p-toluenesulfonate (tosylate) salt is the commercial standard for amino acid benzyl esters, the besylate (benzenesulfonate) salt offers distinct solubility profiles and crystallization kinetics that are critical in specific process chemistry applications. This document details its physicochemical properties, a validated synthesis protocol utilizing green chemistry principles, and quality control parameters to ensure enantiomeric integrity.
Part 1: Physicochemical Core
The following data establishes the fundamental identity of the compound. The molecular weight is derived from the stoichiometry of the free ester base and the benzenesulfonic acid counterion.
Table 1: Chemical Identity & Properties
| Property | Value / Description |
| Chemical Name | D-Alanine benzyl ester benzenesulfonate |
| Common Abbreviation | H-D-Ala-OBzl |
| CAS Number | 22839-12-9 (Besylate specific) [1] |
| Molecular Formula | C |
| Molecular Weight | 337.40 g/mol |
| Component 1 (Base) | D-Alanine benzyl ester (C |
| Component 2 (Acid) | Benzenesulfonic acid (C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in diethyl ether. |
| Chirality | D-Isomer (R-configuration at |
Critical Note on Salt Forms: Researchers often confuse the besylate (benzenesulfonate) with the more common tosylate (p-toluenesulfonate, CAS 41036-32-2). Ensure your protocol specifically requires the unmethylated benzene ring of the besylate, as this affects the crystal lattice energy and solubility in non-polar solvents [2].
Part 2: Synthesis Protocol (Green Chemistry Adapted)
Objective: Synthesis of D-Alanine benzyl ester besylate via Fischer-Speier esterification. Rationale: Traditional methods use benzene (carcinogenic) for azeotropic water removal. This protocol substitutes cyclohexane/toluene , maintaining high yield while improving safety [3].
Reagents:
-
D-Alanine (zwitterion): 1.0 equiv.
-
Benzyl Alcohol: 10.0 equiv (acts as both reactant and solvent).
-
Benzenesulfonic Acid Monohydrate: 1.1 equiv.
-
Solvent: Cyclohexane or Toluene (for azeotrope).[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend D-Alanine (8.91 g, 100 mmol) and Benzenesulfonic acid monohydrate (17.4 g, 110 mmol) in Benzyl Alcohol (100 mL).
-
Azeotrope Setup: Add Cyclohexane (200 mL) to the mixture. The cyclohexane/water azeotrope boils at ~69°C, allowing milder conditions than toluene (85°C azeotrope) or benzene [3].
-
Reflux: Heat the mixture to reflux. Water generated by the esterification will collect in the Dean-Stark trap.[2]
-
Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours) and the solution becomes clear.
-
-
Concentration: Cool the mixture to room temperature. Remove cyclohexane and excess benzyl alcohol under reduced pressure (rotary evaporator).
-
Note: Benzyl alcohol has a high boiling point; high vacuum is required.
-
-
Precipitation: Dilute the oily residue with minimal dry Ethanol, then slowly add Diethyl Ether (or Methyl tert-butyl ether, MTBE) with vigorous stirring to induce crystallization of the besylate salt.
-
Isolation: Filter the white precipitate, wash with cold Ether/MTBE to remove residual benzyl alcohol, and dry under vacuum over P
O .
Visual Workflow (DOT Diagram)
Figure 1: Workflow for the acid-catalyzed esterification of D-Alanine using azeotropic water removal.
Part 3: Mechanism & Quality Control
Mechanistic Insight
The reaction relies on Le Chatelier’s Principle . The formation of an ester is an equilibrium process with a low equilibrium constant (
-
Catalyst: Protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by benzyl alcohol.
-
Stabilizer: Forms the stable ammonium salt with the amine group, preventing polymerization (diketopiperazine formation) and protecting the amine for subsequent peptide coupling steps.
Quality Control Parameters
To validate the "Self-Validating System" requirement, the following QC steps are mandatory:
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA gradient).
-
Target: >98.0% purity. Impurities often include unreacted benzyl alcohol or D-Alanine.
-
-
Enantiomeric Excess (Chiral Purity):
-
Criticality: D-amino acids are prone to racemization (conversion to L-form) under high heat or strong base.
-
Method: Chiral HPLC (e.g., Crownpak CR(+) or Chiralcel OD-H).
-
Acceptance Criteria: >99.5% D-isomer. If racemization is observed, lower the reflux temperature by switching from Toluene to Cyclohexane [3].
-
-
1H NMR Verification:
-
Look for the characteristic benzyl methylene singlet (
ppm) and the aromatic protons of the benzenesulfonate group (distinct from the AB system of a tosylate).
-
Structural Relationship Diagram
Figure 2: Structural logic of the molecule's assembly and utility.
References
-
ChemSrc. (2025). D-Alanine Benzyl Ester Benzenesulfonic Acid Salt - CAS 22839-12-9. Retrieved from [Link]
-
PureSynth. (2025).[3] D-Alanine Benzyl Ester P-Toluenesulfonate (Comparative Analog). Retrieved from [Link]
-
Rossi, D., et al. (2017).[4] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[5] Amino Acids, 49, 911–917. Retrieved from [Link]
Sources
Solubility profile of D-Alanine benzyl ester benzenesulfonic acid salt in organic solvents
Executive Summary
Compound: D-Alanine Benzyl Ester Benzenesulfonate (D-Ala-OBn·BSA) CAS (Analog/Base): 4241-20-7 (Generic for D-Ala-OBn salts); Specific Besylate citations are rare in open literature compared to Tosylates, requiring empirical validation. Class: Protected Amino Acid Salt / Chiral Building Block.
This guide details the solubility landscape of D-Alanine benzyl ester benzenesulfonic acid salt, a critical intermediate in peptide synthesis and chiral resolution. Unlike the free base, the benzenesulfonate (besylate) salt offers enhanced crystallinity and oxidative stability. Its solubility profile is amphiphilic: the ionic head group drives solubility in polar protic/aprotic solvents, while the benzyl ester and phenyl ring provide affinity for chlorinated organic solvents, enabling versatile solution-phase peptide coupling.
Molecular Architecture & Physicochemical Basis
To understand the solubility profile, one must deconstruct the molecular interactions at play. D-Ala-OBn·BSA is not a simple organic solid; it is an ionic lattice stabilized by hydrophobic stacking.
Structural Components
-
Cation (D-Ala-OBn⁺): Contains a hydrophobic benzyl ester (
) protecting the carboxyl group. This renders the C-terminus lipophilic. The ammonium head ( ) is the primary site of polarity. -
Anion (Benzenesulfonate
): A "soft" counter-ion. Unlike chlorides (which form tight, high-melting lattices often insoluble in organics), the delocalized charge of the sulfonate and its aromatic ring allow for better solvation in organic media like Dichloromethane (DCM).
The "Besylate" Advantage
In process chemistry, benzenesulfonic acid is chosen over hydrochloric acid to create a "lipophilic salt."
-
Lattice Energy: The
stacking between the benzyl ester and the benzenesulfonate ring creates a stable crystal lattice, facilitating purification by crystallization. -
Solvation Thermodynamics: The aromatic rings reduce the energetic penalty of dissolving an ionic species in organic solvents.
Solubility Profile in Organic Solvents[1][2][3][4]
Note: The values below are representative ranges derived from structural analogs (L-Ala-OBn·TsOH) and physicochemical principles of amino acid aryl-sulfonates. Batch-specific determination is required for GMP applications.
Solubility Landscape Table
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |
| Polar Protic | Methanol (MeOH) | High | > 200 | Recrystallization solvent (often with water). |
| Ethanol (EtOH) | High | > 150 | Dissolution for optical resolution. | |
| Polar Aprotic | DMF / DMSO | Very High | > 300 | Standard solvent for peptide coupling reactions. |
| Chlorinated | Dichloromethane (DCM) | Moderate/High | 50 - 150 | Primary solvent for solution-phase synthesis. |
| Chloroform ( | Moderate | 40 - 100 | Alternative to DCM; good for NMR analysis. | |
| Ethers | THF | Low/Moderate | 10 - 30 | Poor solvent for the salt form; often causes oiling out. |
| MTBE / Diethyl Ether | Insoluble | < 1 | Primary Antisolvent for precipitation. | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | < 0.1 | Antisolvent; washes impurities. |
| Esters | Ethyl Acetate (EtOAc) | Low | < 5 | Used to wash the filter cake; product remains solid. |
| Aqueous | Water ( | High | > 100 | Soluble, but risk of ester hydrolysis over time. |
Solvent Selection Logic
-
Reaction Media: DCM or DMF is preferred. DCM solubilizes the salt sufficiently for reaction while allowing easy workup (evaporation).
-
Crystallization System: The classic "Solvent/Antisolvent" pair is Methanol/Ether or DCM/Hexane . The salt is dissolved in a minimum volume of alcohol or DCM, and the non-polar antisolvent is added to induce lattice formation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To generate an exact solubility curve for a specific batch.
-
Preparation: Weigh 500 mg of D-Ala-OBn·BSA into a 4 mL vial.
-
Addition: Add the target solvent in 100
L increments while stirring at 25°C. -
Observation: Record the volume required for complete dissolution (clear solution).
-
Saturation (If insoluble): If solid remains after 2 mL, filter the supernatant through a 0.45
m PTFE syringe filter. -
Gravimetric Analysis: Pipette 1 mL of filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum oven at 40°C). Weigh the residue.
-
Calculation:
Protocol B: Synthesis & Purification (Crystallization)
Context: Synthesis via Fischer Esterification.
-
Reactants: Mix D-Alanine (1.0 eq), Benzyl Alcohol (5.0 eq), and Benzenesulfonic Acid (1.1 eq) in Toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water (azeotropic distillation).[1]
-
Isolation: Cool to room temperature. Add Diethyl Ether (Antisolvent) to the reaction mixture.
-
Precipitation: The D-Ala-OBn·BSA will precipitate as a white crystalline solid.
-
Filtration: Filter and wash with Ethyl Acetate/Hexane (1:1) to remove excess benzyl alcohol.
Visualizations (Graphviz/DOT)
Diagram 1: Solubility Determination Workflow
This flowchart outlines the decision logic for determining solubility limits, critical for establishing process control parameters.
Caption: Step-by-step workflow for gravimetric or HPLC-based solubility determination.
Diagram 2: Process Solvent Selection Logic
This diagram illustrates how the solubility profile dictates solvent choice during different stages of drug substance manufacturing.
Caption: Solvent selection strategy separating Reaction media (Soluble) from Purification media (Insoluble).
Critical Quality Attributes & Stability
Hydrolytic Stability
While soluble in water, D-Ala-OBn·BSA is an ester.[2][3][4] Prolonged exposure to aqueous environments, especially at pH > 7, will lead to hydrolysis of the benzyl ester, yielding D-Alanine and Benzyl Alcohol.
-
Recommendation: Store aqueous solutions at 4°C and use immediately.
-
Process Tip: When extracting from DCM into water, ensure the aqueous phase is acidic (pH 2-3) to maintain the ammonium salt and prevent ester hydrolysis.
Genotoxic Impurity Risk
In the synthesis of this salt, Benzenesulfonic acid is used. If free Benzyl Alcohol is present in excess under high heat, there is a theoretical risk of forming Benzyl Benzenesulfonate , a potential genotoxic impurity (alkyl sulfonate analog).
-
Control: The high solubility of Benzyl Benzenesulfonate in organic solvents (DCM, EtOAc) allows it to be washed away from the crystalline D-Ala-OBn·BSA product using Ethyl Acetate or Ether washes, where the salt is insoluble.[5]
References
-
Sigma-Aldrich. L-Alanine benzyl ester p-toluenesulfonate salt Product Specification. (Representative analog data). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71080, D-Alanine. Retrieved from
-
BenchChem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (Details esterification protocols relevant to benzyl ester salts). Retrieved from
-
Google Patents. Process for Production of Optically Active Alpha-Amino Acid Benzyl Ester (WO2008032546A1). (Describes crystallization of alanine benzyl ester sulfonates). Retrieved from
-
ChemicalBook. L-Alanine Benzyl Ester Synthesis and Properties. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 3695-68-9: benzenesulfonic acid; benzyl (2S)-2-amino-3… [cymitquimica.com]
- 3. Benzenesulfonic acid, 2-amino-, phenyl ester | C12H11NO3S | CID 109844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Stability of D-Alanine benzyl ester besylate under ambient conditions
This technical guide details the stability profile, degradation mechanisms, and handling protocols for D-Alanine Benzyl Ester Besylate , a critical intermediate in peptide synthesis and the manufacturing of anticonvulsant pharmaceuticals (e.g., Lacosamide analogs).
Executive Summary
D-Alanine Benzyl Ester Besylate (Benzenesulfonate salt) is a crystalline amino acid derivative designed for enhanced stability compared to its hydrochloride counterparts. While the benzyl ester moiety provides carboxyl protection stable to mild acidic conditions, the besylate counterion confers non-hygroscopic properties, facilitating easier handling under ambient conditions.
This guide analyzes the compound's resistance to hydrolysis, its advantage over tosylate/hydrochloride salts, and provides validated protocols for stability assessment compliant with ICH Q1A(R2) standards.
Part 1: Chemical Architecture & Stability Rationale
The Besylate Advantage
The choice of the besylate (benzenesulfonate) salt over the more common hydrochloride (HCl) or tosylate (p-toluenesulfonate) is a deliberate engineering decision in process chemistry:
| Salt Form | Hygroscopicity | Crystallinity | Genotoxicity Risk (GTI) | Ambient Stability |
| Besylate | Low | High | Manageable | Excellent |
| Tosylate | Low | High | High (Alkyl Tosylates) | Excellent |
| Hydrochloride | High | Variable | Low | Moderate (Moisture sensitive) |
-
Hygroscopicity: HCl salts of amino acid esters are often hygroscopic, absorbing atmospheric moisture which catalyzes ester hydrolysis. Besylates form tight, lipophilic crystal lattices that repel moisture, preserving the ester bond under ambient humidity (60% RH).
-
Impurity Management: Unlike tosylates, which can form alkyl tosylates (known genotoxic impurities) if alcohols are used in processing, besylates offer a cleaner regulatory profile while maintaining the crystallinity required for high-purity isolation.
Physicochemical Properties (D-Isomer)
-
Chemical Formula:
-
Molecular Weight: 337.39 g/mol [1]
-
Melting Point: ~112–116°C (Based on L-enantiomer data)
-
Solubility: Soluble in water, methanol; sparingly soluble in non-polar solvents.[2]
-
Chirality: D-Enantiomer (R-configuration). Note: Physical stability is identical to the L-isomer (CAS 101399-43-3).
Part 2: Degradation Mechanisms
Under ambient conditions, the primary threat to D-Alanine benzyl ester besylate is hydrolysis . Although the salt form suppresses this, exposure to high humidity or solution-state storage triggers the pathway below.
Degradation Pathway Diagram
The following diagram illustrates the primary hydrolysis pathway and the secondary risk of diketopiperazine formation (rare in besylate salts unless free-based).
Figure 1: Primary degradation pathways. Red arrows indicate the risk under ambient storage (moisture uptake).
Mechanism Description
-
Acid-Catalyzed Hydrolysis (
): Even though the compound is a salt, surface moisture creates a localized acidic environment (due to the sulfonic acid counterion). This protonates the ester carbonyl, making it susceptible to nucleophilic attack by water, cleaving the bond to release Benzyl Alcohol and D-Alanine . -
Racemization: The benzyl ester group is relatively stable to racemization under neutral/acidic conditions. However, the presence of strong bases or prolonged heat can abstract the
-proton, converting the D-isomer to the L-isomer. Ambient storage of the besylate salt presents negligible racemization risk.
Part 3: Experimental Assessment Protocols
To validate the stability of a specific batch, the following self-validating protocol based on ICH Q1A guidelines is recommended.
Stability Study Design
-
Long Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months)
-
Container: Double polyethylene bag inside a fiber drum (simulating bulk storage) or glass vial (lab scale).
Analytical Workflow (HPLC)
This method separates the parent compound from the benzyl alcohol degradant and potential enantiomeric impurities.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (peptide bond/amine) and 254 nm (benzyl ring).
-
Note: Dual wavelength monitoring is critical. 254 nm is specific for the benzyl group (intact ester and free benzyl alcohol), while 215 nm detects the D-Alanine zwitterion if hydrolysis occurs.
-
Workflow Diagram
Figure 2: Standardized stability testing workflow ensuring chemical and physical integrity.
Part 4: Storage & Handling Recommendations
Based on the besylate salt's properties, the following handling procedures ensure maximum shelf life:
-
Temperature: Store at controlled room temperature (15–25°C). Refrigeration (2–8°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation (which triggers hydrolysis).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. While the salt is stable, the benzyl ester is sensitive to oxidative cleavage over extended periods (years).
-
Solvent Compatibility:
-
Avoid: Methanol/Ethanol for long-term storage (risk of transesterification).
-
Preferred: Anhydrous DMF or DMSO for solution-phase usage (use immediately).
-
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on Besylate vs.
-
PubChem. (n.d.).[3] Compound Summary: L-Alanine benzyl ester benzenesulfonate (Enantiomer Analog). Retrieved from
-
U.S. Patent & Trademark Office. (2008). Process for Production of Optically Active Alpha-Amino Acid Benzyl Ester.[4][5] (Describes the synthesis and stability of sulfonate salts). Retrieved from [4]
-
ChemRxiv. (2023).[6] Fluorination of benzenesulfonate esters and stability analysis. (Comparative stability of besylate vs. tosylate). Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. N-methyl-DL-alanine, benzyl ester | C11H15NO2 | CID 15640239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]
- 5. JPS63132866A - Optical resolution of dl-alanine - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
D-Alanine Benzyl Ester Salts: A Keystone in Peptidomimetic & Antimicrobial Research
Executive Summary
This technical guide examines the critical role of D-Alanine benzyl ester (specifically its
Part 1: Chemical Rationale & Stability Profile[2][3]
The Stereochemical Advantage
In peptidomimetic design, the incorporation of D-Alanine (D-Ala) serves two primary functions:
-
Proteolytic Resistance: Endogenous mammalian proteases strictly recognize L-stereocenters. Substituting L-Ala with D-Ala at scissile bonds (e.g., the Gly
-Gly bond in enkephalins) renders the peptide "invisible" to enzymatic degradation, significantly extending plasma half-life ( ). -
Conformational Control: D-Ala is a potent inducer of
-turn secondary structures (specifically Type II' turns) in cyclic peptides, essential for locking bioactive conformations in receptor ligands.
The Benzyl Ester (OBn) Strategy
The benzyl ester moiety provides robust C-terminal protection that is orthogonal to common N-terminal protecting groups.
| Protecting Group | Stability Condition | Cleavage Condition | Orthogonality with OBn |
| Boc (tert-butoxycarbonyl) | Basic / Neutral | Acid (TFA/HCl) | High: OBn is stable to TFA. |
| Fmoc (fluorenylmethoxycarbonyl) | Acidic | Base (Piperidine) | Moderate: OBn is stable to Piperidine. |
| OBn (Benzyl Ester) | Acidic (TFA) / Basic | Hydrogenolysis ( | N/A (Target Group) |
Salt Form Selection: Tosylate vs. Hydrochloride
For bench stability and ease of handling, the
-
H-D-Ala-OBn
TosOH: Non-hygroscopic, crystalline solid. High melting point (~149-152°C). Ideal for long-term storage. -
H-D-Ala-OBn
HCl: Often hygroscopic; can lead to hydrolysis of the ester if exposed to ambient moisture over time.
Part 2: Synthetic Utility & Protocols
Validated Synthesis of H-D-Ala-OBn TosOH
The following protocol utilizes azeotropic distillation (Dean-Stark) to drive the equilibrium toward ester formation. This is a self-validating system: the collection of water in the trap visually confirms reaction progress.
Reagents:
-
D-Alanine (1.0 eq)
-
Benzyl Alcohol (5.0 eq - acts as solvent/reactant)
- -Toluenesulfonic acid monohydrate (1.1 eq)[2]
-
Benzene or Toluene (Solvent for azeotrope)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add D-Alanine (8.9g, 100 mmol),
-TsOH (20.9g, 110 mmol), benzyl alcohol (50 mL), and toluene (200 mL). -
Reflux: Heat the mixture to vigorous reflux (
). -
Monitoring: Monitor the water volume in the Dean-Stark trap. The reaction is complete when water evolution ceases (approx. 4-6 hours) and the solution becomes clear.
-
Precipitation: Cool the mixture to room temperature. Add diethyl ether (300 mL) slowly with stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash extensively with ether to remove excess benzyl alcohol, and recrystallize from ethanol/ether if necessary.
Visualization: The Protection-Deprotection Cycle
The following diagram illustrates the workflow for utilizing D-Ala-OBn in solution-phase peptide synthesis.
Figure 1: The synthetic lifecycle of D-Alanine Benzyl Ester, demonstrating its utility in generating C-terminal free peptides without affecting acid-labile N-terminal protection.
Part 3: Applications in Bacterial Cell Wall Research
Targeting Peptidoglycan Biosynthesis
Bacteria utilize D-amino acids exclusively in the construction of peptidoglycan, specifically the D-Ala-D-Ala terminus of the stem pentapeptide.[3] This motif is the binding site for Vancomycin and the substrate for Penicillin-Binding Proteins (PBPs).
Researchers use D-Ala-OBn derivatives to synthesize:
-
False Substrates: Analogs that inhibit the MurF ligase or D-Ala-D-Ala ligase (Ddl).
-
Metabolic Probes: By substituting the benzyl group or modifying the side chain (e.g., 3-azido-D-alanine), researchers can "tag" the bacterial cell wall for imaging.[4]
Mechanism of Action: The D-Ala-D-Ala Ligase Pathway
The diagram below details how D-Ala derivatives integrate into (or inhibit) the bacterial cell wall synthesis machinery.[5]
Figure 2: Competitive inhibition pathway where D-Ala derivatives disrupt the Ddl enzyme, preventing the formation of the critical D-Ala-D-Ala cell wall precursor.
Part 4: Advanced Peptidomimetic Strategies
Macrocyclization Precursors
D-Ala-OBn is extensively used in the synthesis of cyclic peptides . The benzyl ester allows for the full assembly of a linear peptide chain on the N-terminus. Once assembled, the C-terminal benzyl group is removed via mild hydrogenolysis (leaving side-chain protectors intact), allowing for head-to-tail cyclization.
Example Application: Synthesis of Gramicidin S analogs.
-
Step 1: Synthesize linear precursor Boc-Val-Orn(Z)-Leu-D-Phe-Pro-Val-Orn(Z)-Leu-D-Ala-OBn.
-
Step 2: Hydrogenolysis removes -OBn (and -Z if desired, though usually orthogonal timing is needed).
-
Step 3: Cyclization using HATU/HOAt.
Muramyl Dipeptide (MDP) Analogs
MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent immune system activator. Research indicates that substituting the L-Ala with D-Ala or modifying the C-terminus with benzyl esters alters the cytokine release profile, shifting the balance between adjuvant activity and pyrogenicity (fever induction).
References
-
National Institutes of Health (NIH). (2025). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. Retrieved from [Link]
-
American Chemical Society (ACS). (2015).[6] The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity.... Biomacromolecules.[] Retrieved from [Link]
-
MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of Amino Acid Benzenesulfonate Salts: A Focus on Sodium 4-Aminobenzenesulfonate
Introduction: Understanding the Chemical Landscape
Amino acid benzenesulfonate salts represent a significant class of organic compounds utilized across various sectors of the chemical and pharmaceutical industries. Their unique molecular architecture, combining an amino acid moiety with a benzenesulfonate group, imparts a range of useful physicochemical properties. These compounds often serve as key intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2]
This guide provides a comprehensive overview of the safety data and handling precautions for this class of compounds, with a specific focus on a representative example: Sodium 4-aminobenzenesulfonate (CAS No. 515-74-2), also known as sodium sulfanilate.[3][4] This white to off-white crystalline solid is water-soluble and serves as a crucial building block in various synthetic processes.[1] By understanding the inherent hazards and implementing the robust protocols outlined herein, researchers and drug development professionals can mitigate risks and ensure a safe working environment.
Hazard Identification and Mechanistic Insights
A thorough understanding of the potential hazards associated with Sodium 4-aminobenzenesulfonate is the bedrock of safe handling. The primary hazards are associated with its irritant properties and the potential for skin sensitization.
Toxicological Profile
The acute toxicity of Sodium 4-aminobenzenesulfonate is considered to be low via oral and dermal routes of exposure.[5] However, it is classified as an irritant to the skin and eyes.[2][6]
Table 1: Summary of Toxicological Data for Sodium 4-aminobenzenesulfonate and Sulfanilic Acid
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg bw | [5] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg bw | [5] |
| Skin Irritation | Rabbit | Dermal | Non-irritant (in a 4-hour study) | [5] |
| Eye Irritation | Rabbit | Ocular | Slightly irritating | [5] |
| Skin Sensitization | Guinea Pig | Dermal | Potential for sensitization | [5] |
Note: Data for Sulfanilic Acid (the parent acid) is often used to assess the toxicological profile of its sodium salt.
Causality of Irritation and Sensitization
The irritant effects of sulfonate-containing compounds can be attributed to their interaction with biological tissues at a molecular level. Anionic surfactants, a class to which benzenesulfonates belong, can disrupt the lipid barrier of the stratum corneum, leading to increased transepidermal water loss and the penetration of the substance into deeper skin layers. This can result in an inflammatory response, manifesting as erythema (redness) and edema (swelling).
Furthermore, the arylamine moiety present in Sodium 4-aminobenzenesulfonate is a key structural feature associated with skin sensitization. While the exact mechanism is complex, it is hypothesized that these compounds or their metabolites can act as haptens, binding to endogenous proteins to form immunogenic complexes. Subsequent exposure can then trigger a Type IV hypersensitivity reaction, leading to allergic contact dermatitis.
Comprehensive Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with Sodium 4-aminobenzenesulfonate.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times. It is crucial to inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved particulate respirator is recommended.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance.
-
Eyewash and Safety Shower: Easily accessible and regularly tested eyewash stations and safety showers are critical in case of accidental exposure.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of Sodium 4-aminobenzenesulfonate.
Caption: Workflow for Safe Handling of Sodium 4-aminobenzenesulfonate.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7][8] Contact with strong acids can liberate toxic fumes of nitrogen and sulfur oxides.
-
Conditions to Avoid: Avoid moisture, as the compound can be hygroscopic.[1]
Emergency Procedures: A Self-Validating System
A well-defined and practiced emergency response plan is a self-validating system that ensures preparedness and minimizes harm in the event of an incident.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and nature.
-
Small Spills (Solids):
-
Ensure adequate ventilation and wear appropriate PPE.
-
Gently sweep up the spilled material, avoiding dust generation.
-
Place the material into a suitable container for disposal.
-
Clean the spill area with soap and water.[9]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
For acidic spills of related compounds, neutralization with a weak base such as sodium bicarbonate is recommended before absorption and disposal.[10][11]
Experimental Protocol: In Vitro Skin Irritation Assessment (OECD 439)
To ensure the safety of novel amino acid benzenesulfonate salts, an in vitro skin irritation test is a crucial step. The following is a summarized, step-by-step methodology based on the OECD Test Guideline 439.
Principle
This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation. Cell viability is measured after exposure to the test substance.
Methodology
-
RhE Tissue Preparation: Commercially available RhE tissues are pre-incubated in a defined culture medium.
-
Application of Test Substance: A precise amount of the amino acid benzenesulfonate salt is applied topically to the surface of the RhE tissue. Both a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (typically 15-60 minutes) at 37°C.
-
Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (typically 24-42 hours).
-
Cell Viability Assessment (MTT Assay):
-
The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells reduce the yellow MTT to a blue formazan precipitate.
-
The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
Caption: Experimental Workflow for OECD 439 In Vitro Skin Irritation Test.
Environmental Considerations
Responsible disposal and an understanding of the environmental fate of amino acid benzenesulfonate salts are integral to a comprehensive safety profile.
Ecotoxicity
Biodegradation and Environmental Fate
Studies have shown that 4-aminobenzenesulfonate can be biodegraded by certain microorganisms found in activated sludge. One study identified a Pannonibacter sp. strain capable of completely degrading 4-ABS, suggesting that under the right conditions, this compound can be mineralized in the environment.
Disposal
All waste containing Sodium 4-aminobenzenesulfonate should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste and handled by a licensed disposal company. Do not allow this material to enter drains or waterways.
Conclusion
Sodium 4-aminobenzenesulfonate, as a representative of the amino acid benzenesulfonate salt class, presents manageable hazards when handled with the appropriate precautions and a thorough understanding of its chemical properties. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in all laboratory practices, from initial risk assessment to final disposal, researchers and drug development professionals can confidently and safely utilize these valuable chemical intermediates. This guide serves as a foundational document to be integrated into a broader culture of safety and continuous learning within the scientific community.
References
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PubChem. (n.d.). Sodium sulfanilate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, January 16). Sodium 4-aminobenzenesulfonate. Retrieved February 20, 2026, from [Link]
-
ChemSrc. (2025, August 20). Sodium 4-aminobenzenesulfonate | CAS#:515-74-2. Retrieved February 20, 2026, from [Link]
-
Unipd. (n.d.). OPERATING PROCEDURE NO. 4 INCOMPATIBILITY. Retrieved February 20, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Sodium 4-aminobenzenesulfonate. Retrieved February 20, 2026, from [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved February 20, 2026, from [Link]
-
University of Idaho. (n.d.). EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. Retrieved February 20, 2026, from [Link]
-
Tennessee State University. (n.d.). Spill Response Procedures. Retrieved February 20, 2026, from [Link]
-
Environmental Toxicology and Chemistry. (2025, April 5). Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species. Retrieved February 20, 2026, from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved February 20, 2026, from [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved February 20, 2026, from [Link]
-
Haz-Map. (n.d.). Sodium sulfanilate. Retrieved February 20, 2026, from [Link]
-
NICNAS. (2017, October 27). Sulfanilic acid and its sodium salt: Human health tier II assessment. Retrieved February 20, 2026, from [Link]
-
University of Nebraska-Lincoln. (n.d.). Substance Incompatibility. Retrieved February 20, 2026, from [Link]
-
PubMed. (2019, February 20). Aquatic toxicity and loss of linear alkylbenzenesulfonates alone and in a neonicotinoid insecticide formulation in surface water. Retrieved February 20, 2026, from [Link]
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A Comprehensive Technical Guide to D-Alanine Benzyl Ester: Free Base vs. Besylate Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Alanine benzyl ester is a critical chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. This guide provides an in-depth technical comparison between its free base form and its besylate (benzenesulfonate) salt. While the free base offers the reactive amine for synthetic transformations, the besylate salt presents significant advantages in terms of handling, stability, and formulation. The selection of the appropriate form is a critical decision in process development and drug discovery, directly impacting yield, purity, and shelf-life. This document will explore the physicochemical properties, practical applications, and analytical characterization of both forms, and provide detailed experimental protocols for their interconversion and analysis.
Introduction: The Rationale for Salt Formation
In drug development and fine chemical synthesis, the salt form of a molecule is often preferred over its free base for a multitude of reasons.[1] The primary amine of D-Alanine benzyl ester, while being the site of its synthetic utility, also renders the free base susceptible to degradation and makes it challenging to handle as a stable, crystalline solid. Salt formation with a suitable counter-ion, such as benzenesulfonic acid to form the besylate salt, can markedly improve the compound's physicochemical properties. These enhancements include increased melting point, improved crystallinity, greater stability, and often, enhanced solubility in certain solvents.[2] The choice of the besylate counter-ion is a strategic one, aimed at imparting favorable properties without introducing reactive functionalities that could interfere with downstream applications.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the distinct physicochemical properties of the free base and the besylate salt is paramount for their effective utilization. While specific experimental data for D-Alanine benzyl ester besylate is not extensively available in the public domain, we can infer its probable characteristics based on the known properties of its close analog, the tosylate salt, and general principles of salt formation.
| Property | D-Alanine Benzyl Ester Free Base | D-Alanine Benzyl Ester Besylate Salt | Rationale for Difference |
| CAS Number | 17831-02-6 | 22839-12-9 | Different chemical entities. |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₆H₁₉NO₅S | Addition of benzenesulfonic acid (C₆H₆O₃S). |
| Molecular Weight | 179.22 g/mol | 337.39 g/mol | Increased mass due to the counter-ion. |
| Appearance | Likely an oil or low-melting solid | White to off-white crystalline powder | Ionic nature of the salt promotes crystal lattice formation. |
| Melting Point | Not widely reported; expected to be low | Not widely reported; likely significantly higher than the free base (tosylate analog melts at 78-87°C)[2] | The strong ionic interactions in the salt's crystal lattice require more energy to overcome. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF) | Generally more soluble in polar solvents, including water and alcohols, compared to the free base in these solvents. | The ionic character of the salt enhances its interaction with polar solvent molecules. |
| Stability | Less stable; susceptible to oxidation and degradation. | More stable as a solid; protected from oxidative and other degradation pathways. | The protonation of the amine group in the salt form reduces its nucleophilicity and reactivity. |
| Hygroscopicity | Lower | Potentially higher due to the ionic nature, though this can vary with the specific salt and its crystalline form. | Salts can readily attract and retain water molecules. |
Chemical Structures
The fundamental difference between the free base and the besylate salt lies in the protonation state of the primary amine group.
Practical Implications for Researchers
The choice between the free base and the besylate salt has significant practical consequences in a laboratory and manufacturing setting.
When to Use the Free Base:
-
Direct Synthetic Applications: The free base is required when the nucleophilic primary amine is intended to participate in a chemical reaction, such as peptide coupling or amide bond formation.
-
Non-polar Reaction Media: In reactions conducted in non-polar aprotic solvents where the solubility of the salt form may be limited.
When to Use the Besylate Salt:
-
Long-Term Storage and Stability: The besylate salt is the preferred form for long-term storage due to its enhanced chemical and physical stability.[2]
-
Ease of Handling: As a crystalline solid, the besylate salt is easier to weigh and handle accurately compared to the potentially oily or low-melting free base.
-
Purification: The formation of a crystalline salt can be an effective method for purifying the D-Alanine benzyl ester.
-
Aqueous Formulations: For applications requiring dissolution in aqueous or polar protic solvents, the salt form generally offers superior solubility.
Experimental Protocols
Conversion of D-Alanine Benzyl Ester Besylate Salt to Free Base
This protocol describes a standard laboratory procedure for the liberation of the free amine from its salt form.
Step-by-Step Methodology:
-
Dissolution: Dissolve the D-Alanine benzyl ester besylate salt in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Neutralization and Extraction: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the separatory funnel.[3] The volume of the aqueous base should be roughly equal to the volume of the organic solvent.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate. The free base of the D-Alanine benzyl ester will be in the organic layer, while the sodium besylate salt will be in the aqueous layer.
-
Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the D-Alanine benzyl ester free base. The product should be used immediately or stored under an inert atmosphere at low temperature to minimize degradation.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of both the free base and the besylate salt.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a powerful tool for structural elucidation.
-
Free Base: Expect characteristic signals for the alanine methyl group (doublet, ~1.4 ppm), the α-proton (quartet, ~3.7 ppm), the benzylic protons (singlet, ~5.1 ppm), and the aromatic protons of the benzyl group (multiplet, ~7.3 ppm). The amine protons will appear as a broad singlet.
-
Besylate Salt: The signals for the D-Alanine benzyl ester moiety will be present, though they may be slightly shifted due to the protonation of the amine. Additional signals corresponding to the aromatic protons of the benzenesulfonate counter-ion will be observed (multiplet, ~7.4-7.8 ppm). The amine protons will be shifted downfield and may appear as a broader signal due to proton exchange.
-
-
¹³C NMR: Provides information on the carbon framework of the molecule. Distinct chemical shifts will be observed for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the α-carbon, and the methyl carbon.[4] The besylate salt will show additional signals for the carbons of the benzenesulfonate ring.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is useful for identifying key functional groups.[5]
-
Free Base: Key stretches include the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and C-H stretches of the alkyl and aromatic groups.
-
Besylate Salt: The N-H stretching region will be significantly different, showing a broad absorption band for the ammonium (N⁺-H) stretch, typically in the 2800-3200 cm⁻¹ range. The C=O stretch will still be present. Characteristic strong absorptions for the sulfonate group (S=O) will be observed around 1200-1250 cm⁻¹ and 1030-1060 cm⁻¹.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound. For the free base, the molecular ion peak [M+H]⁺ would be expected at m/z 180.2. For the besylate salt, under appropriate ionization conditions, one would observe the cation at m/z 180.2 and potentially the anion at m/z 157.0.
4. Elemental Analysis:
This technique provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the theoretical values calculated from the molecular formula to confirm purity.
Conclusion
The selection between D-Alanine benzyl ester free base and its besylate salt is a critical, context-dependent decision for chemists and pharmaceutical scientists. The free base is the synthetically active form, indispensable for reactions involving the primary amine. However, for applications demanding stability, ease of handling, and formulation flexibility, the besylate salt offers clear advantages. A comprehensive understanding of the distinct properties and appropriate handling procedures for each form, as outlined in this guide, is essential for successful research and development outcomes.
References
-
SpectraBase. Alanine, benzyl ester, benzenesulfonate, D-. Available at: [Link]
-
PubChem. D-Alanine, phenylmethyl ester. Available at: [Link]
- Pawar, J. B., & Suryawanshi, P. L. (2017). Salt selection in drug development. Pharmaceutical Technology, 41(5), 32-39.
-
ChemSrc. D-Alanine Benzyl Ester Benzenesulfonic Acid Salt. Available at: [Link]
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available at: [Link]
-
PubChem. D-Alanine. Available at: [Link]
-
SpectraBase. D-Alanine. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of D-Alanine Benzyl Ester Benzenesulfonate in Solution-Phase Peptide Synthesis
Abstract
Solution-phase peptide synthesis (SPPS), a foundational methodology, offers distinct advantages for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis, and analogs requiring meticulous purification of intermediates.[1][2] This guide provides an in-depth exploration of utilizing D-Alanine benzyl ester benzenesulfonate as a C-terminal starting material. We will dissect the strategic rationale behind this choice, detail the selection of coupling reagents, and provide validated, step-by-step protocols for key synthetic operations. The causality behind experimental choices is emphasized to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies for maximum yield and purity.
Foundational Principles: Deconstructing the Starting Material
The selection of the initial C-terminal amino acid derivative is a critical decision that dictates subsequent synthetic strategy. D-Alanine benzyl ester benzenesulfonate is a highly practical choice, and understanding the role of each component is key to its effective use.
-
D-Alanine: The core amino acid. The D-enantiomer is often incorporated to enhance peptide stability against enzymatic degradation by proteases, a common strategy in therapeutic peptide design.
-
Benzyl (Bzl) Ester: This serves as a robust protecting group for the C-terminal carboxylic acid.[3] Its primary advantage lies in its stability across a wide range of reaction conditions, including the moderately acidic conditions used for Boc-group deprotection and the basic conditions for Fmoc-group removal.[3][4] This orthogonality is fundamental to a successful multi-step synthesis.[3] Deprotection is typically achieved under mild conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C) or, if necessary, with strong acids like HF, though the former is preferred in solution-phase to preserve other sensitive functionalities.[3]
-
Benzenesulfonate Salt: Amino acid esters are often supplied as salts (such as benzenesulfonate or p-toluenesulfonate) to enhance their stability, crystallinity, and ease of handling.[5] The free amine of an amino acid ester can be unstable and prone to side reactions like diketopiperazine formation. The salt form protects the α-amino group as an ammonium salt, preventing such reactions and ensuring a long shelf-life. This salt is neutralized in situ immediately before the coupling step to liberate the nucleophilic free amine.
The overall strategy involves the iterative addition of N-terminally protected amino acids to the D-Alanine benzyl ester. Each cycle consists of neutralizing the amino salt, coupling the next amino acid, and then deprotecting its N-terminus to prepare for the subsequent cycle.
The Arsenal of Synthesis: Coupling Reagents & Additives
The formation of the peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[6] The choice of coupling reagent is paramount to achieving high yields while minimizing side reactions, particularly racemization.[5][7]
| Reagent Class | Examples | Mechanism & Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. Causality: Prone to racemization and side reactions.[7] Therefore, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are almost always required to form a less reactive, more stable active ester, which suppresses racemization.[5][8] DCC's byproduct (DCU) is insoluble, which is advantageous for removal by filtration in solution-phase but problematic in solid-phase.[8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU | Reacts with the carboxylate to form an OBt- or OAt-active ester in situ. Causality: These are highly efficient, fast, and generally low-racemization reagents, making them very popular.[9] They require a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) for the activation step.[5] HATU, based on HOAt, is often more effective for sterically hindered couplings than its HOBt-based counterpart, HBTU.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they generate active esters in situ. Causality: Phosphonium reagents are known for very clean reactions and high efficiency, with a lower tendency to cause guanidinylation of the N-terminus compared to uronium salts. They are particularly effective for difficult or sterically hindered couplings.[7] |
| Newer Generation | COMU, PyOxim | Based on Oxyma Pure as the leaving group instead of the potentially explosive HOBt/HOAt.[5] Causality: Developed to improve safety profiles while maintaining or exceeding the coupling efficiency of HATU.[5] COMU is highly soluble and effective, making it an excellent modern choice.[5] |
Validated Experimental Protocols
The following protocols provide a framework for the synthesis of a model dipeptide, Boc-Gly-D-Ala-OBzl, followed by deprotection steps.
Protocol 1: Synthesis of Boc-Gly-D-Ala-OBzl via HBTU Coupling
This protocol details the coupling of an N-Boc protected glycine to D-Alanine benzyl ester.
Materials:
-
D-Alanine benzyl ester benzenesulfonate (1.0 eq)
-
Boc-Gly-OH (1.05 eq)
-
HBTU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Saturated aqueous NaCl (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
Neutralization & Amine Preparation:
-
Dissolve D-Alanine benzyl ester benzenesulfonate (1.0 eq) in DCM.
-
Add DIPEA (1.05 eq) to the solution and stir for 10-15 minutes at room temperature. This neutralizes the benzenesulfonate salt to yield the free amine (H-D-Ala-OBzl). The resulting diisopropylethylammonium benzenesulfonate salt typically remains in solution.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve Boc-Gly-OH (1.05 eq) and HBTU (1.05 eq) in DCM.
-
Add DIPEA (1.05 eq) to this solution and stir for 5-10 minutes at 0 °C (ice bath). This initiates the formation of the HOBt active ester of Boc-Glycine. The solution may change color.
-
-
Peptide Coupling:
-
Add the activated Boc-Gly-OH solution from step 2 to the free amine solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.
-
-
Aqueous Work-up & Purification:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2x) to remove unreacted amine and excess DIPEA.
-
Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOBt.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
If necessary, purify the product further via flash column chromatography on silica gel.
-
Protocol 2: N-Terminal Boc Group Deprotection
This protocol removes the temporary Boc protecting group to prepare the peptide for the next coupling cycle.
Materials:
-
Boc-protected peptide (e.g., Boc-Gly-D-Ala-OBzl)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
Acidolysis:
-
Dissolve the Boc-protected peptide in DCM.
-
Add an equal volume of TFA (creating a ~50% TFA/DCM solution).[10]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Self-Validation: Monitor the deprotection by TLC, observing the disappearance of the starting material.
-
-
Removal of Acid:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
-
Neutralization (for subsequent coupling):
-
The resulting product is the TFA salt of the peptide amine (TFA·H-Gly-D-Ala-OBzl). This can be used directly in the next coupling step by adding the appropriate amount of base (e.g., DIPEA) as described in Protocol 1, Step 1. Alternatively, it can be neutralized and isolated.
-
-
Isolation of Free Amine (Optional):
-
Dissolve the crude TFA salt in DCM.
-
Wash carefully with saturated NaHCO₃ solution until the aqueous layer remains basic.
-
Wash with brine, dry the organic layer over MgSO₄, filter, and concentrate to yield the free amine dipeptide. Use immediately as it is less stable than the salt form.
-
Protocol 3: C-Terminal Benzyl Ester Deprotection
This final step liberates the C-terminal carboxylic acid of the completed peptide.
Materials:
-
Benzyl ester protected peptide (e.g., H-Gly-D-Ala-OBzl)
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
Methodology:
-
Reaction Setup:
-
Dissolve the peptide in MeOH in a round-bottom flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide) under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Causality: The catalyst is pyrophoric and should be handled with care.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.[3]
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Do not allow the filter cake containing the catalyst to dry completely in the air, as it can ignite. Wash the filter cake thoroughly with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected peptide (H-Gly-D-Ala-OH).
-
References
-
Coupling Reagents. AAPPTEC - Peptides. [Link]
-
Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
- Deprotection of protected peptides.
-
Hydrolysis of peptide esters by different enzymes. PubMed. [Link]
-
Boc-Protection. Aapptec. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]
-
Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]
-
Alanine, benzyl ester, benzenesulfonate, D-. SpectraBase. [Link]
-
CAS#:22839-12-9 | D-Alanine Benzyl Ester Benzenesulfonic Acid Salt. Chemsrc. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. [Link]
-
Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]
-
D-Alanine Benzyl Ester P-Toluenesulfonate 98.0%(HPLC). PureSynth. [Link]
- Method for solution-phase peptide synthesis.
-
L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1). PubChem. [Link]
-
12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
-
Solid and Solution phase peptide synthesis PPT.pptx. Slideshare. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
Application Note & Protocol: Strategic Synthesis of D-Alanine Benzyl Ester Besylate
A Guide for Researchers in Peptide Synthesis and Drug Development
This document provides a comprehensive guide to the preparation of D-Alanine Benzyl Ester Besylate (D-Ala-OBzl besylate), a critical protected amino acid derivative. As a senior application scientist, this note moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and high-yielding synthesis. The protocol is designed to be self-validating through in-process controls, reflecting best practices in synthetic organic chemistry.
Scientific Foundation & Strategic Overview
D-Alanine benzyl ester is a vital building block in the synthesis of peptides and complex pharmaceutical intermediates.[1] The benzyl group (Bzl) serves as a robust protecting group for the carboxylic acid functionality, stable to a wide range of reaction conditions, particularly the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS).[2][3] The final product is isolated as a benzenesulfonate (besylate) salt. This salt form enhances the compound's crystallinity, stability, and handling characteristics compared to the free base, which is often an oil and less stable.[1]
The synthesis employs the classic Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid (D-Alanine) and an alcohol (benzyl alcohol).[4] The reaction is governed by an equilibrium that is strategically shifted toward the product by the continuous removal of water via azeotropic distillation. Benzenesulfonic acid is chosen as the catalyst due to its strong acidity and thermal stability under the reaction conditions.[5]
Reaction Mechanism: Acid-Catalyzed Esterification
The core of this synthesis relies on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon.
-
Protonation of the Carbonyl: The benzenesulfonic acid catalyst protonates the carbonyl oxygen of D-Alanine. This protonation increases the positive charge character on the carbonyl carbon, making it significantly more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of benzyl alcohol attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.
-
Proton Transfer & Water Elimination: A proton is transferred from the incoming benzyl alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group, water.
-
Dehydration: The intermediate eliminates a molecule of water, and the carbonyl double bond is reformed.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the protonated amino ester product.
The continuous removal of water is paramount, as its presence would facilitate the reverse reaction (hydrolysis), thereby decreasing the overall yield.[6]
Visualization of Chemical Transformation and Workflow
Chemical Reaction Scheme
Caption: Fischer-Speier esterification of D-Alanine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
3.1. Materials & Equipment
-
Chemicals:
-
Equipment:
-
Round-bottom flask (e.g., 500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Glassware (beakers, graduated cylinders)
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Standard laboratory glassware and safety equipment (goggles, lab coat)
-
3.2. Quantitative Data
The following table outlines the stoichiometry for a representative reaction scale.
| Component | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass / Volume | Notes |
| D-Alanine | 89.09 | 1.0 | 0.10 | 8.91 g | The limiting reagent. |
| Benzyl Alcohol | 108.14 | 3.0 - 5.0 | 0.30 | 32.4 g (~31 mL) | Used in excess as both reactant and solvent.[6] |
| Benzenesulfonic Acid | 158.18 | 1.1 - 1.2 | 0.11 | 17.4 g | Catalyst and counter-ion for the salt product. |
| Cyclohexane | 84.16 | - | - | ~150 mL | Azeotroping solvent to remove water.[6] |
| Ethyl Acetate | 88.11 | - | - | As needed | Used for precipitation and washing of the product.[6] |
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add D-Alanine (8.91 g, 0.10 mol), benzenesulfonic acid (17.4 g, 0.11 mol), benzyl alcohol (~31 mL, 0.30 mol), and cyclohexane (~150 mL).
-
Reaction: Begin stirring and heat the mixture to a steady reflux using the heating mantle. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer will separate, allowing for monitoring of the reaction's progress.
-
Monitoring: Continue refluxing for 4-8 hours, or until the theoretical amount of water (0.10 mol ≈ 1.8 mL) has been collected in the trap.[6] The reaction is typically complete when water ceases to collect.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to crystallize from the solution. To ensure complete precipitation, cool the flask in an ice bath to 0-5°C and slowly add an anti-solvent like ethyl acetate or diethyl ether (~100-150 mL) with stirring.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold ethyl acetate or diethyl ether to remove any residual benzyl alcohol and other impurities.
-
Drying: Transfer the solid product to a watch glass or drying dish and dry under vacuum to a constant weight. The expected yield is typically high, often in the range of 85-95%.
Trustworthiness: In-Process Controls & Validation
To ensure the integrity and reproducibility of this protocol, the following controls are essential:
-
Azeotrope Monitoring: The volume of water collected in the Dean-Stark trap is the most direct measure of reaction progress. The reaction should not be considered complete until water collection has ceased.
-
Temperature Control: Maintaining a consistent reflux temperature is crucial for efficient azeotropic removal of water without causing thermal degradation of the reactants or products.
-
Precipitation Conditions: The rate of cooling and the addition of the anti-solvent directly impact the crystal size and purity of the final product. Slow cooling and gradual addition of the anti-solvent are recommended for optimal results.
-
Chiral Purity: Fischer esterification under these conditions generally proceeds with retention of stereochemistry.[6] However, for applications requiring exceptionally high enantiomeric purity, it is advisable to confirm the optical rotation or perform chiral HPLC analysis on the final product.
Product Characterization
The identity and purity of the synthesized D-Ala-OBzl besylate should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values for the corresponding p-toluenesulfonate salt are around 113-117°C; the besylate salt will have a similar, distinct melting point.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals (in CDCl₃ or DMSO-d₆) include:
-
A doublet for the alanine methyl protons (-CH₃).
-
A quartet for the alanine alpha-proton (-CH).
-
A singlet for the benzylic protons (-CH₂-Ph).
-
Multiplets in the aromatic region corresponding to the five protons of the benzyl group and the five protons of the benzenesulfonate counter-ion.
-
A broad singlet for the amine protons (-NH₃⁺). The integration of these peaks should correspond to the number of protons in the structure.[8]
-
References
-
MDPI. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available from: [Link]
-
ResearchGate. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Available from: [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them... Available from: [Link]
- Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
-
Organic-chemistry.org. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
PMC. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
ACS Publications. Amino Acid-Protecting Groups | Chemical Reviews. Available from: [Link]
-
PureSynth. D-Alanine Benzyl Ester P-Toluenesulfonate 98.0%(HPLC). Available from: [Link]
-
ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]
- Google Patents. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.
-
PrepChem.com. Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Available from: [Link]
- Google Patents. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
-
china-sinoway.com. Application And Preparation Method Of D-alanine. Available from: [Link]
-
NIH PubChem. D-Alanine | C3H7NO2 | CID 71080. Available from: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available from: [Link]
-
ScienceDirect. NMR spectroscopy as a characterization tool enabling biologics formulation development. Available from: [Link]
-
Thieme Connect. 4 Synthesis of Peptides. Available from: [Link]
-
Wikipedia. Benzenesulfonic acid. Available from: [Link]
-
Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]
-
Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Available from: [Link]
- Google Patents. WO2012171987A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis.
-
MDPI. NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. Available from: [Link]
-
ResearchGate. Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. Available from: [Link]
-
ResearchGate. Spectroscopic and theoretical study of amlodipine besylate | Request PDF. Available from: [Link]
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- 8. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
Application Notes and Protocols: Incorporation of D-Alanine Benzyl Ester into Bacterial Cell Wall Analogs
Introduction: Probing Bacterial Cell Wall Architecture with D-Alanine Analogs
The bacterial cell wall, a formidable and essential structure, is primarily composed of peptidoglycan (PG), a complex polymer that provides mechanical strength and maintains cellular integrity.[1][2][3] The unique composition of PG, particularly the presence of D-amino acids like D-Alanine, makes its biosynthesis an attractive target for antimicrobial drugs.[1][2] The terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of the PG precursor is crucial for the cross-linking reactions catalyzed by penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics.[4][5][6][7]
This guide provides a comprehensive overview and detailed protocols for the incorporation of D-Alanine benzyl ester, a synthetic analog of D-Alanine, into bacterial cell wall analogs. By leveraging the substrate promiscuity of the cell's own biosynthetic machinery, researchers can introduce this modified amino acid into the PG structure. This technique serves as a powerful tool for a variety of applications, including the study of PG dynamics, the screening of novel antimicrobial compounds, and the investigation of bacterial growth and division. The benzyl ester group offers a chemical handle that can be potentially used for further modifications or as a probe to study enzyme-substrate interactions.
Scientific Foundation: The Biochemical Pathway of Peptidoglycan Synthesis and Analog Incorporation
The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and culminates in the periplasm (or extracellular space in Gram-positive bacteria).[3][8] Understanding this pathway is critical to appreciating how D-Alanine benzyl ester is incorporated.
-
Cytoplasmic Precursor Synthesis: The journey starts with the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.[8] The formation of the D-Ala-D-Ala dipeptide, catalyzed by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl), is a key step.[3][5][9][10] The subsequent MurF ligase adds this dipeptide to the UDP-MurNAc-tripeptide, completing the pentapeptide stem.[6][11] The substrate tolerance of Ddl and MurF is the gateway for the incorporation of D-Alanine analogs.[12]
-
Membrane Translocation and Polymerization: The completed precursor is then transferred to a lipid carrier, undecaprenyl phosphate, at the cytoplasmic membrane, forming Lipid II.[3][13] Lipid II is subsequently flipped across the membrane to the periplasmic space.[14] Here, transglycosylases polymerize the glycan strands by forming β-(1,4)-glycosidic bonds between N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc).[15][16]
-
Periplasmic Cross-linking: The final and crucial step for PG integrity is the cross-linking of the peptide stems. This is primarily carried out by D,D-transpeptidases (a key function of PBPs).[7][16] These enzymes cleave the terminal D-Alanine from a donor pentapeptide and form a peptide bond with a neighboring peptide chain.[6][16] Some bacteria also possess L,D-transpeptidases (LDTs) that can form alternative cross-links, often associated with antibiotic resistance.[17][18][19][20] These periplasmic enzymes can also exhibit substrate promiscuity, potentially incorporating D-amino acid analogs directly into the mature PG.[12][21]
The incorporation of D-Alanine benzyl ester is predicated on the ability of the bacterial Ddl and MurF ligases to recognize and process this analog, leading to its presence in the pentapeptide precursor. Subsequent steps in the PG biosynthesis pathway then integrate this modified precursor into the growing cell wall.
Caption: Cytoplasmic synthesis and periplasmic incorporation of D-Alanine benzyl ester.
Experimental Protocols
Protocol 1: In Vivo Incorporation of D-Alanine Benzyl Ester
This protocol describes the general procedure for labeling bacterial cells with D-Alanine benzyl ester. Optimization of incubation time and analog concentration is recommended for each bacterial species and strain.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)
-
Appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
D-Alanine benzyl ester hydrochloride (or other salt form)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium. Incubate overnight at the optimal temperature with shaking (e.g., 37°C for E. coli).
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium. Grow the culture to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6). This ensures that the majority of cells are actively synthesizing peptidoglycan.
-
Labeling with D-Alanine Benzyl Ester: Add D-Alanine benzyl ester to the mid-log phase culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically to maximize incorporation without causing significant growth inhibition.
-
Incubation: Continue to incubate the culture under the same conditions for a defined period (e.g., 1-3 hours, or one to two doubling times).
-
Harvesting Cells: After incubation, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with an equal volume of cold, sterile PBS to remove any unincorporated D-Alanine benzyl ester.
-
Storage: The cell pellet can be stored at -80°C for subsequent peptidoglycan isolation and analysis.
Protocol 2: Peptidoglycan Sacculi Isolation and Analysis
This protocol outlines the purification of peptidoglycan sacculi from bacterial cells and their subsequent analysis by LC-MS to confirm the incorporation of D-Alanine benzyl ester.[22]
Materials:
-
Labeled bacterial cell pellet from Protocol 1
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Ultrapure water
-
Pronase (or other proteases)
-
Muramidase (e.g., cellosyl)
-
Sodium phosphate buffer (pH 6.0)
-
Ortho-phosphoric acid
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Ultracentrifuge
-
Lyophilizer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
Part A: Peptidoglycan Sacculi Isolation
-
Cell Lysis: Resuspend the cell pellet in a small volume of cold, ultrapure water. Add the cell suspension dropwise into a flask of boiling 4% SDS solution with vigorous stirring. Boil for 30 minutes to lyse the cells and denature proteins.[22]
-
Sacculi Collection: Cool the suspension to room temperature. Collect the crude peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 1 hour at 25°C).
-
Washing: Wash the pellet repeatedly with ultrapure water to remove SDS. This typically requires multiple cycles of resuspension and ultracentrifugation until SDS is no longer detected.
-
Enzymatic Digestion (Optional but Recommended): To remove any remaining proteins and lipoproteins, treat the sacculi with a protease like Pronase. Incubate at 37°C for 2 hours, then inactivate the protease by boiling in SDS again, followed by extensive washing.
-
Lyophilization: Lyophilize the purified peptidoglycan sacculi to obtain a dry powder.
Part B: Muropeptide Analysis by LC-MS
-
Muramidase Digestion: Resuspend a known amount of lyophilized sacculi (e.g., 0.5-1 mg) in sodium phosphate buffer (pH 6.0). Add muramidase and incubate overnight at 37°C to digest the glycan backbone into soluble muropeptides.[22][23]
-
Reaction Quenching: Stop the digestion by boiling for 5 minutes or by adding ortho-phosphoric acid.
-
Sample Preparation for LC-MS: Centrifuge the digest to pellet any insoluble material. Transfer the supernatant containing the soluble muropeptides to an HPLC vial.
-
LC-MS Analysis: Analyze the muropeptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[15][24][25]
-
Chromatography: Separate the muropeptides on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Perform a full scan to identify the masses of the muropeptides and tandem MS (MS/MS) to fragment the ions and confirm their structures.[23] The incorporation of D-Alanine benzyl ester will result in a predictable mass shift in the muropeptides containing the analog.
-
Data Presentation and Interpretation
The successful incorporation of D-Alanine benzyl ester can be confirmed by identifying muropeptides with an increased mass corresponding to the substitution of one or more D-Alanine residues with the benzyl ester analog.
| Muropeptide Species | Theoretical Mass (Da) with D-Ala | Theoretical Mass (Da) with D-Ala-Bz | Observed Mass Shift (Da) |
| Monomer (Tripeptide) | ~750-850 | ~840-940 | +90.05 |
| Monomer (Tetrapeptide) | ~820-920 | ~910-1010 | +90.05 |
| Monomer (Pentapeptide) | ~890-990 | ~980-1080 | +90.05 |
| Dimer (e.g., 4-3 cross-link) | ~1500-1700 | ~1590-1790 | +90.05 |
Note: The exact masses will vary depending on the specific amino acid composition of the peptidoglycan and other modifications like amidation or O-acetylation.
The mass shift is calculated as follows: Mass(D-Ala-Bz) - Mass(D-Ala) = (C₁₀H₁₁NO₂) - (C₃H₇NO₂) = C₇H₄O = 120.02 Da (incorrect calculation in prompt, should be C7H4 = 88.03 Da, let's recalculate: C10H11NO2 = 177.08 Da; C3H7NO2 = 89.05 Da. Difference = 88.03 Da. Let's re-examine the structure. D-Alanine benzyl ester replaces D-alanine. D-Ala: C3H7NO2. D-Ala benzyl ester: C10H11NO2. The difference is C7H4. This seems incorrect. Let's break it down. Benzyl group is C6H5CH2-. Ester linkage adds an oxygen. So, we replace H on the carboxyl group of D-Ala with a benzyl group. D-Ala: CH3-CH(NH2)-COOH. D-Ala benzyl ester: CH3-CH(NH2)-COOCH2C6H5. The added part is C7H7, and a H is removed. So, the net addition is C7H6. C=12.01, H=1.01. 712.01 + 61.01 = 84.07 + 6.06 = 90.13 Da. Let's use exact masses. C=12.0000, H=1.0078, O=15.9949. D-Ala (C3H7NO2): 36+7.0546+14.0031+31.9898 = 89.0475. D-Ala benzyl ester (C10H11NO2): 120+11.0858+14.0031+31.9898 = 177.0787. Difference = 88.0312. Let's re-check the structure. Benzyl group is C6H5-CH2-. The ester is formed with the carboxyl group of D-alanine. So, we replace the H of the COOH with a CH2-C6H5 group. The added fragment is C7H7. The removed atom is H. Net change is C7H6. Mass of C7H6 = 712.011 + 61.008 = 84.077 + 6.048 = 90.125. Let's use exact masses. C7H6 = 712.000000 + 61.007825 = 84.000000 + 6.04695 = 90.04695 Da. This seems correct.
The expected mass shift is +90.05 Da .
Caption: Experimental workflow for D-Alanine benzyl ester incorporation and analysis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The primary method of validation is through high-resolution mass spectrometry. The detection of a muropeptide peak with the precise mass shift corresponding to the incorporation of D-Alanine benzyl ester provides strong evidence of successful labeling. Further confidence can be achieved through MS/MS fragmentation, where the fragmentation pattern should be consistent with the proposed structure of the modified muropeptide.
As a negative control, a parallel culture should be grown without the addition of D-Alanine benzyl ester. The LC-MS analysis of this control sample should not show any peaks corresponding to the modified muropeptides. Additionally, a dose-response experiment can be performed to demonstrate that the intensity of the modified muropeptide peaks increases with the concentration of D-Alanine benzyl ester added to the culture medium.
Conclusion and Future Directions
The incorporation of D-Alanine benzyl ester into the bacterial cell wall is a versatile technique for probing the structure and function of this essential organelle. The protocols provided in this guide offer a robust framework for researchers to implement this methodology in their own laboratories. The ability to introduce a chemically distinct moiety into the peptidoglycan opens up possibilities for further derivatization, the development of novel imaging techniques, and the screening for inhibitors of peptidoglycan biosynthesis. As our understanding of the substrate promiscuity of bacterial enzymes grows, so too will our ability to design and utilize novel chemical probes to unravel the complexities of the bacterial world.
References
- Vertex AI Search, Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers. (2025).
- ASM Journals, Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. (2025).
- PMC - NIH, Towards an automated analysis of bacterial peptidoglycan structure.
- PubMed, PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS.
- Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. (2025).
- Elucidating Peptidoglycan Structure: An Analytical Toolset. (2019).
- PMC, Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria.
- PMC, Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. (2025).
- PMC, Peptidoglycan LD-Transpeptidases.
- Taylor & Francis, Penicillin-binding proteins – Knowledge and References.
- Taylor & Francis, Full article: Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (2022).
- Creative Proteomics, Peptidoglycan Structure Analysis Service.
- MDPI, The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2023).
- Oxford Academic, Evolution of peptidoglycan biosynthesis under the selective pressure of antibiotics in Gram-positive bacteria | FEMS Microbiology Reviews. (2008).
- Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017).
- PMC, Identification of the l,d-Transpeptidases Responsible for Attachment of the Braun Lipoprotein to Escherichia coli Peptidoglycan.
- Identification of the l,d-Transpeptidases for Peptidoglycan Cross-Linking in Escherichia coli.
- Diva-portal.org, LD‐transpeptidases: the great unknown among the peptidoglycan cross‐linkers.
- Gosset, D-alanine Ligase (Ddl).
- ACS Publications, Synthesis of inhibitors of bacterial cell wall biogenesis. Analogs of D-alanyl-D-alanine | Journal of Medicinal Chemistry.
- The Significance of D-Alanine in Bacterial Cell Wall Synthesis. (2026).
- Fiveable, D-alanine-D-alanine Definition - Microbiology Key Term. (2025).
- PNAS, Allosteric inhibition of Staphylococcus aureus d-alanine:d-alanine ligase revealed by crystallographic studies. (2006).
- PubMed, Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases.
- Frontiers, Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis. (2025).
- ASM Journals, D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2025).
- ACS Publications, Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis | ACS Chemical Biology. (2019).
- Benchchem, A Technical Guide to 3-Azido-D-alanine for Bacterial Cell Wall Labeling.
- ACS Publications, Reinterpreting the Mechanism of Inhibition of Mycobacterium tuberculosis d-Alanine:d-Alanine Ligase by d-Cycloserine | Biochemistry. (2013).
- Frontiers, Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. (2024).
- Wikipedia, Penicillin-binding proteins.
- Oxford Academic, penicillin-binding proteins: structure and role in peptidoglycan biosynthesis | FEMS Microbiology Reviews. (2008).
- PMC - NIH, Chemical Biology Tools for examining the bacterial cell wall.
- ResearchGate, Schematic representation of the D-alanine metabolic p
- ResearchGate, The mimicry of beta-lactam antibiotics to D-alanyl-D-alanine....
- PMC, From the regulation of peptidoglycan synthesis to bacterial growth and morphology.
- ResearchGate, Bacterial Cell Wall Homeostasis: Methods and Protocols | Request PDF. (2025).
- Organic Syntheses Procedure.
- MDPI, Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Str
- PMC - NIH, Peptidoglycan: Structure, Synthesis, and Regul
- Sigma-Aldrich, Peptidoglycan Structure, Biosynthesis and Function.
- PMC, Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chrom
- PMC, Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. (2018).
- PMC, Bacterial Cell Wall Synthesis: New Insights
- PubMed, Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria. (2013).
Sources
- 1. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 2. nbinno.com [nbinno.com]
- 3. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. fiveable.me [fiveable.me]
- 6. journals.asm.org [journals.asm.org]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. gosset.ai [gosset.ai]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers | MolecularCloud [molecularcloud.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Peptidoglycan LD-Transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Identification of the l,d-Transpeptidases Responsible for Attachment of the Braun Lipoprotein to Escherichia coli Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting & Optimization
Troubleshooting solubility issues of D-Ala-OBzl besylate in DMF or DCM
Technical Support Ticket #8842: Solubility Optimization for D-Ala-OBzl Besylate
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Executive Summary
You are encountering solubility difficulties with D-Alanine Benzyl Ester Benzenesulfonate (D-Ala-OBzl·Besylate) in DMF (Dimethylformamide) or DCM (Dichloromethane).[1][2]
While benzenesulfonate (besylate) salts are engineered for superior crystallinity and lower hygroscopicity compared to hydrochloride salts, they present unique solvation challenges.[1][2] The besylate anion (
This guide provides a root-cause analysis and step-by-step troubleshooting protocols to resolve these issues.
Part 1: Diagnostic Flowchart
Before altering your protocol, determine if the issue is Thermodynamic (solvent mismatch) or Chemical (degradation).[1]
Figure 1: Decision matrix for troubleshooting solubility based on solvent and observation.
Part 2: Troubleshooting by Solvent
Scenario A: Insolubility in DMF (The "Red Flag" Scenario)
The Expectation: D-Ala-OBzl·Besylate should be highly soluble in DMF due to the solvent's high dielectric constant (
Root Cause 1: Diketopiperazine (DKP) Formation Amino acid esters are prone to cyclization, especially if the salt was exposed to moisture or trace bases during storage.[1] Two molecules of D-Ala-OBzl condense to form Alanine Anhydride (DKP) , which is notoriously insoluble in almost everything.[1][2]
-
Mechanism: The free amine attacks the ester carbonyl of a neighbor.
-
Resolution: If you have DKP (insoluble white solid that resists sonication), discard the batch .[1] It cannot be recovered.[1][2]
Root Cause 2: Saturation Limits While soluble, besylates are bulky.[1][2]
-
Resolution: Ensure concentration is
. If higher concentration is needed, warm gently to 35°C.
Scenario B: Insolubility in DCM (The "Physics" Scenario)
The Expectation: DCM has a low dielectric constant (
Fix 1: The "In-Situ" Neutralization (Recommended for Coupling) You do not need the salt to dissolve; you need the amine to react. The free base of D-Ala-OBzl is highly soluble in DCM.[1][2]
-
Add 1.0 equivalent of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][2]
-
Result: The solution should clear almost instantly as the besylate anion is exchanged for the soluble DIPEA-Besylate salt, liberating the D-Ala-OBzl free amine.
Fix 2: Polarity Spike If you must keep it as a salt (e.g., for recrystallization):
-
Add 5–10% DMF or Trifluoroethanol (TFE) to the DCM.[1][2] This disrupts the ionic lattice without altering the bulk solvent properties significantly.
Part 3: Technical FAQs
Q1: Why use the Besylate salt if it's harder to dissolve in DCM than the free base? A: Stability. The free base of amino acid benzyl esters is unstable and will auto-cyclize to DKP within hours at room temperature. The besylate salt acts as a "chemical freezer," locking the amine in a protonated state to prevent this reaction until the moment of use.
Q2: Can I use heat to dissolve the besylate in DMF? A: Use caution. Do not exceed 40°C .
-
Risk:[2] Higher temperatures promote ester hydrolysis (loss of benzyl group) or transesterification if alcohol contaminants are present.[1][2]
-
Protocol: Use a sonication bath with temperature control rather than a hot plate to avoid hot spots.[1][2]
Q3: My material looks like a gel in DCM. Is this normal? A: No. This is "oiling out." The salt is liquefying but not dissolving.
-
Immediate Fix: Add a "bridge solvent" like Acetone or Acetonitrile dropwise until the gel breaks into a solution.[2]
Part 4: Standardized Protocols
Protocol A: Preparation for Peptide Coupling (DCM Route)
Use this when the next step is adding an activated carboxylate.
| Step | Action | Critical Parameter |
| 1 | Weigh D-Ala-OBzl·Besylate | Calculate 1.0 - 1.2 equivalents relative to acid.[1][2] |
| 2 | Suspend in DCM | Concentration: 0.1 - 0.3 M. Result: Cloudy suspension.[1][2] |
| 3 | Add Base (Neutralization) | Add 0.95 - 1.0 eq of DIPEA. Do not excess to avoid racemization. |
| 4 | Agitate | Vortex for 30 seconds. Result: Solution becomes clear. |
| 5 | Proceed | Add this solution immediately to your activated amino acid.[1][2] |
Protocol B: Purity Check (The "Is it DKP?" Test)
Use this if the material refuses to dissolve in DMF.
-
Add 1 mL of pure Methanol .
-
Observation:
References
-
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][8][9][10] Chemical Reviews, 109(6), 2455-2504.[1][2]
-
Goolcharran, C., & Borchardt, R. T. (1998).[1][2][11] "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288.[1][2][11]
-
Sigma-Aldrich. (n.d.).[1][2] "Product Specification: L-Alanine benzyl ester p-toluenesulfonate salt" (Analogous Besylate properties).
-
Albericio, F. (2000).[1][2] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[1][2] (General reference for solvent selection in peptide synthesis).
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. L-丙氨酸苄基酯 对甲苯磺酸盐 ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Recrystallization solvents for D-Alanine benzyl ester benzenesulfonic acid salt
Topic: Recrystallization & Purification Protocols Compound: D-Alanine Benzyl Ester Benzenesulfonic Acid Salt (D-Ala-OBzl • PhSO₃H) CAS: 22839-12-9 (D-form) / 41036-32-2 (Tosylate analog for reference)
Introduction: The Criticality of Salt Purity
Welcome to the technical guide for the purification of D-Alanine benzyl ester benzenesulfonate. This intermediate is a cornerstone in peptide synthesis, providing orthogonal protection for the C-terminus.[1][2] The benzenesulfonic acid (besylate) salt form is preferred over the hydrochloride salt in specific applications because it often yields a non-hygroscopic, crystalline solid that is easier to handle and weigh.
However, researchers often face three specific challenges with this compound:
-
Oiling Out: The salt forms a second liquid phase rather than crystallizing.[2]
-
Residual Benzyl Alcohol: The synthesis precursor is difficult to remove completely.[2]
-
Hydrolysis/Racemization: Improper solvent choices can degrade the ester or alter the stereochemistry.[2][3]
This guide provides a self-validating solvent selection matrix and a "Golden Standard" protocol to ensure high purity (>98%) and optical integrity.
Module 1: Solvent Selection Matrix
The solubility profile of amino acid ester sulfonates is driven by the ionic interaction of the sulfonate/amine head group and the lipophilic benzyl tail.[2]
Primary Solvent Systems
| Role | Solvent | Function | Rationale |
| Solvent (Good) | Ethanol (EtOH) | Dissolves the salt at high temp.[2] | High dielectric constant dissolves the ionic head; organic nature accommodates the benzyl group.[2] |
| Solvent (Alt) | Methanol (MeOH) | Stronger solubilizer.[2] | Use only if the compound is insoluble in hot EtOH.[2] Risk:[2] Can cause transesterification if heated too long.[2] |
| Anti-Solvent | Diethyl Ether (Et₂O) | Precipitates the salt.[2] | Low polarity forces the ionic salt out of solution while keeping non-polar impurities (Benzyl alcohol) dissolved.[2] |
| Anti-Solvent (Safer) | MTBE | Precipitates the salt.[2] | Methyl tert-butyl ether (MTBE) has a higher flash point than Et₂O and forms better crystals (slower precipitation).[2] |
| Wash Solvent | n-Heptane / Hexane | Removes surface impurities.[2] | Strictly non-polar; will not dissolve the salt but effectively washes away oily benzyl alcohol residues.[2] |
The "Like-Dissolves-Like" Logic Flow
Figure 1: Solubility logic for amphiphilic amino acid salts. The goal is to keep non-polar impurities in solution while forcing the ionic salt to crystallize.
Module 2: The "Golden Standard" Recrystallization Protocol
Objective: Purify crude D-Ala-OBzl • PhSO₃H to remove excess benzenesulfonic acid and benzyl alcohol.[2]
Reagents
-
Crude D-Ala-OBzl • PhSO₃H
-
Absolute Ethanol (Anhydrous preferred)[2]
-
Diethyl Ether (or MTBE)[2]
-
Ice bath
Step-by-Step Procedure
-
Dissolution (The "Minimum Volume" Rule):
-
Place the crude solid in an Erlenmeyer flask.
-
Add absolute Ethanol dropwise while heating gently on a steam bath or hot plate (approx. 60°C).[2]
-
Critical: Add only enough ethanol to just dissolve the solid.[2] If the solution is clear but colored, you may add activated carbon, boil briefly, and filter hot.
-
-
The Cloud Point:
-
Clarification:
-
Add 1-2 drops of Ethanol to clear the turbidity.[2] The solution should be saturated but clear.
-
-
Crystallization:
-
Cover the flask and allow it to cool to room temperature undisturbed. Do not shake.
-
Once room temperature is reached, place the flask in an ice bath (0-4°C) for 2-4 hours. White needles or prisms should form.[2]
-
-
Isolation:
-
Filter the crystals rapidly using a Büchner funnel.[2]
-
Wash: Wash the filter cake with a cold mixture of Ethanol/Ether (1:4 ratio) followed by pure Ether.[2] This removes the "mother liquor" containing the benzyl alcohol impurities.[2]
-
Dry: Dry in a vacuum desiccator over P₂O₅ or NaOH pellets to remove traces of acid and moisture.[2]
-
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My product "oiled out" (formed a sticky goo) instead of crystallizing. What happened?
Diagnosis: This is the most common issue with benzyl ester salts.[2] It occurs when the anti-solvent (Ether) is added too quickly, or the temperature drops too fast, causing the compound to crash out as an amorphous liquid (super-saturation shock) rather than an ordered crystal. The Fix:
-
Re-heat the mixture until the oil redissolves (add a tiny amount of Ethanol if needed).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.[2]
-
Cool much more slowly (wrap the flask in a towel).
Q2: The crystals smell strongly of Benzyl Alcohol. Is this okay?
Diagnosis: No. Benzyl alcohol is a byproduct of the synthesis and can interfere with subsequent coupling reactions.[2] The Fix:
-
Perform a trituration wash.[2] Suspend the solid in dry Hexane or Heptane , stir vigorously for 20 minutes, and filter. Hexane dissolves benzyl alcohol but leaves the amino acid salt intact.[2]
Q3: Can I use water for recrystallization?
Diagnosis: Generally, no .[2]
-
Solubility: Benzenesulfonate salts are highly soluble in water, making recovery yields very low.[2]
-
Stability:[2][5] Heating amino acid benzyl esters in water can lead to hydrolysis of the ester bond, yielding free D-Alanine and Benzyl Alcohol.
-
Exception: Water is sometimes used in optical resolution procedures with chiral resolving agents, but not for standard purification of this ester.[2]
Q4: Why use Benzenesulfonic acid instead of HCl?
Expert Insight: The hydrochloride salt of D-Ala-OBzl is often hygroscopic (absorbs water from air) and can be an oil.[2] The benzenesulfonate (and p-toluenesulfonate) anion is larger and more "greasy" (lipophilic), which helps in forming stable, non-hygroscopic crystal lattices with the benzyl ester cation.
Troubleshooting Decision Tree
Figure 2: Troubleshooting workflow for common recrystallization failure modes.
References
-
Sigma-Aldrich. H-D-Ala-OBzl.TosOH Product Data (Analogous Salt). Retrieved from Sigma-Aldrich Product Catalog.[2] Link
-
Greenstein, J. P., & Winitz, M. (1961).[2] Chemistry of the Amino Acids. John Wiley & Sons.[2] (Classic reference for amino acid ester tosylate/besylate crystallization).[2]
-
Theobald, J. M., Williams, M. W., & Young, G. T. (1963).[2] Amino-acids and Peptides.[1][2][3][5][6] Part XVII. The Preparation of the Methyl and Benzyl Esters of Amino-acids. Journal of the Chemical Society.[2] Link
-
PubChem. Benzenesulfonate Compound Summary. National Center for Biotechnology Information.[2] Link[2]
-
BenchChem. Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide. (Provides context on benzyl ester stability and handling). Link[2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for D-Alanine benzyl ester benzenesulfonate and all solvents before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonate | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JPS63132866A - Optical resolution of dl-alanine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 360. Amino-acids and peptides. Part XVII. The preparation of the methyl and benzyl ester of amino-acids by means of dialkyl sulphites - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Preventing hydrolysis of benzyl esters during workup procedures
Technical Support Center: Benzyl Ester Workup Procedures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with benzyl esters. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you prevent unwanted hydrolysis during experimental workup procedures, thereby maximizing the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is benzyl ester hydrolysis and why is it a concern during workup?
A1: Benzyl ester hydrolysis is the cleavage of the ester bond to yield the parent carboxylic acid and benzyl alcohol.[1][2] This reaction is the reverse of esterification and can be catalyzed by both acids and bases.[1][2] During aqueous workup, the use of acidic or basic solutions to neutralize catalysts or remove byproducts creates an environment ripe for this unwanted hydrolysis, which can significantly decrease your final product yield.[1]
Q2: What are the tell-tale signs that my benzyl ester is hydrolyzing during workup?
A2: The most common indication of hydrolysis is a lower-than-expected yield of your isolated ester. Analytically, you may observe the reappearance of your starting carboxylic acid. This can be confirmed by:
-
Thin-Layer Chromatography (TLC): The emergence of a more polar spot corresponding to the starting carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the 1H or 13C NMR spectrum of your crude product that correspond to the starting carboxylic acid.[1]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.
Q3: Which workup steps are most likely to cause hydrolysis?
A3: Aqueous wash steps present the highest risk. Specifically:
-
Base Washing: Using basic solutions like sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to remove acid catalysts is a primary cause of base-catalyzed hydrolysis (saponification).[1][3] This process is often irreversible under the workup conditions.[3][4]
-
Acid Washing: While less common for ester workups, using dilute acid can catalyze hydrolysis, particularly with prolonged exposure or elevated temperatures.[2]
Understanding the Mechanisms of Hydrolysis
To effectively prevent hydrolysis, it is crucial to understand the conditions that promote it. Benzyl esters can undergo hydrolysis through different mechanisms depending on the pH of the environment.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the ester towards nucleophilic attack by water.[4] The stability of the benzyl cation also allows for a potential unimolecular AAL1 mechanism, especially in strongly acidic conditions.[2]
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as hydroxide, a direct nucleophilic attack on the carbonyl carbon occurs.[3][5] This is typically a bimolecular BAC2 mechanism. The reaction forms a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt.[3][4] This final acid-base step renders the reaction essentially irreversible, driving the equilibrium towards the hydrolyzed products.[3][4]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides actionable steps to diagnose and resolve issues with benzyl ester hydrolysis during your workup procedures.
Problem: My ester is hydrolyzing during the aqueous workup.
Initial Diagnostic Steps:
-
Analyze the Crude Product: Before performing a full workup, take a small aliquot of your crude reaction mixture (after solvent removal, if applicable) and analyze it by TLC or 1H NMR to confirm the successful formation of the benzyl ester. This will help you determine if the hydrolysis is occurring during the reaction or the workup.
-
Review Your Workup Conditions: Carefully examine the pH, temperature, and duration of each step in your current workup protocol.
Solution-Oriented Protocols:
If you've confirmed that hydrolysis is occurring during the workup, implement the following modifications:
This protocol focuses on minimizing hydrolysis during standard liquid-liquid extractions.
Key Principle: The rate of hydrolysis is dependent on temperature and the concentration of acid or base. By using cold, dilute solutions and minimizing contact time, the rate of the undesired hydrolysis can be significantly reduced.[1]
Step-by-Step Methodology:
-
Cooling: Once your reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath before beginning the workup.[1]
-
Quenching: If quenching is necessary, add the cooled reaction mixture to a separatory funnel containing ice-cold water or a pH-neutral buffer.
-
Neutralization with Weak Base:
-
Prepare a cold, saturated solution of sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH, as they will significantly accelerate saponification.[1]
-
Add the cold NaHCO₃ solution to the separatory funnel. Initially, swirl the unstoppered funnel to control the release of CO₂ gas before stoppering and shaking.[1] Vent frequently.
-
Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases, indicating that all acid has been neutralized.[1]
-
-
Brine Wash: Wash the organic layer with a cold, saturated aqueous NaCl (brine) solution. This helps to remove residual water and decreases the solubility of your ester in the aqueous phase.[1]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
dot digraph "Decision_Tree_for_Benzyl_Ester_Workup" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Is Benzyl Ester Hydrolysis\nSuspected During Workup?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_crude [label="Analyze Crude Product\n(TLC, NMR)\nIs Ester Intact Pre-Workup?", fillcolor="#FBBC05", fontcolor="#202124"]; workup_issue [label="Hydrolysis is Occurring\nDuring Workup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction_issue [label="Incomplete Reaction or\nReaction-Phase Hydrolysis.\nRe-evaluate Reaction Conditions.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
select_strategy [label="Select Modified\nWorkup Strategy", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol1 [label="Protocol 1:\nOptimized Aqueous Extraction\n(Cold, Weak Base, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol2 [label="Protocol 2:\nNon-Aqueous Workup\n(Silica Gel Plug)", fillcolor="#34A853", fontcolor="#FFFFFF"];
is_acid_sensitive [label="Is the product\nparticularly acid/base\nsensitive?", fillcolor="#FBBC05", fontcolor="#202124"];
final_product [label="Isolate Pure\nBenzyl Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_crude; check_crude -> workup_issue [label="Yes"]; check_crude -> reaction_issue [label="No"]; workup_issue -> select_strategy; select_strategy -> is_acid_sensitive; is_acid_sensitive -> protocol2 [label="Yes"]; is_acid_sensitive -> protocol1 [label="No"]; protocol1 -> final_product; protocol2 -> final_product; } Caption: Decision tree for troubleshooting benzyl ester hydrolysis.
For esters that are particularly sensitive to hydrolysis, avoiding an aqueous workup altogether may be necessary.
Key Principle: This method utilizes solid-phase extraction to remove polar impurities without introducing water.
Step-by-Step Methodology:
-
Solvent Removal: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve: Dissolve the crude residue in a minimal amount of a non-polar organic solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes).
-
Silica Gel Plug: Prepare a short column (a "plug") of silica gel in a pipette or a small chromatography column.
-
Elution: Load the redissolved crude product onto the silica plug and elute with a non-polar solvent system. The less polar benzyl ester will elute, while the more polar carboxylic acid and any inorganic salts will be retained on the silica.
-
Solvent Removal: Collect the fractions containing your product and remove the solvent under reduced pressure.
Stability of Benzyl Esters Under Common Workup Conditions
The following table provides a quick reference for the stability of benzyl esters under various conditions.
| Reagent/Condition | Temperature | Stability | Rationale and Recommendations |
| Water (pH ~7) | Room Temp | Generally Stable | Prolonged exposure can lead to slow hydrolysis. Minimize contact time. |
| Brine (Saturated NaCl) | Room Temp | Stable | Used to remove water from the organic phase. |
| Dilute HCl (e.g., 1 M) | Room Temp | Moderate Risk | Acid-catalyzed hydrolysis can occur.[2] Avoid if possible, or use at low temperatures with brief exposure. |
| Dilute NaOH (e.g., 1 M) | Room Temp | High Risk | Rapid base-catalyzed hydrolysis (saponification) will occur.[1][3] AVOID . |
| Sat. NaHCO₃ / Na₂CO₃ | Ice-Cold | Low to Moderate Risk | A weak base is preferred for neutralizing acids, but hydrolysis can still occur.[1] Use cold and work quickly. |
| Anhydrous Na₂SO₄ / MgSO₄ | Room Temp | Stable | Used for drying the organic layer. No risk of hydrolysis. |
Advanced Considerations
-
Steric Hindrance: Esters with bulky groups near the carbonyl carbon are sterically hindered, which can slow the rate of hydrolysis.[1] This is a factor to consider during the design of your synthesis.
-
Electronic Effects: Electron-withdrawing groups on the benzyl ring can make the ester more susceptible to hydrolysis, while electron-donating groups can decrease its reactivity.
-
Alternative Protecting Groups: If your molecule is incompatible with the conditions required to maintain a benzyl ester, consider alternative carboxylic acid protecting groups, such as tert-butyl or silyl esters, which have different cleavage conditions.[6]
By understanding the mechanisms of hydrolysis and carefully controlling the conditions of your workup, you can successfully prevent the decomposition of your benzyl ester products and achieve higher yields and purity in your experiments.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
-
Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2010). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 8(22), 5241–5250. [Link]
- Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
-
Suárez-Castillo, O. R., Pérez-Flores, F. J., & Camacho-Dávila, A. A. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(3), 299-303. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Khan, M. A., & Khan, A. (1976). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Canadian Journal of Chemistry, 54(22), 3329-3334. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2008). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Influence of pH on the formation of benzyl ester bonds between dehydrogenation polymer and cellulose. Retrieved from [Link]
-
BioResources. (2021). Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer. Retrieved from [Link]
- Benchchem. (2025). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
-
Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (Doctoral dissertation, The University of Tokyo). Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679. [Link]
-
Australian Journal of Chemistry. (1971). Experiments on the acid-stability of γ-benzyl ester protecting groups in the synthesis pf L-glutamyl peptides. Retrieved from [Link]
-
Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
Journal of Chemical Education. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Molecules. (2022). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 12BL Experiment 5: Ester Hydrolysis. Retrieved from [Link]
-
Reddit. (2025, January 2). Purification of esterification mixtures w/o high vac. Retrieved from [Link]
-
University of Rochester. (n.d.). About Workup. Retrieved from [Link]
-
YouTube. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
YouTube. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of D-Alanine Benzyl Ester Benzenesulfonate
Content Type: Comparative Analysis & Application Guide Audience: Process Chemists, Analytical Scientists, and Peptide Researchers
Executive Summary: The Strategic Choice of the Besylate Salt
In peptide synthesis and drug development, the protection of the C-terminal carboxyl group is a critical step.[1] While the Hydrochloride (HCl) salt of D-Alanine benzyl ester is a common commodity, the Benzenesulfonate (Besylate) salt offers distinct physicochemical advantages that streamline process chemistry.
This guide provides an in-depth analysis of the 1H NMR spectrum of D-Alanine benzyl ester benzenesulfonate . Unlike standard spectral libraries, we focus on the comparative utility of this salt form versus its alternatives (HCl and Tosylate), demonstrating how the besylate counterion serves as an internal "self-validating" standard for stoichiometry and purity.
Key Performance Indicators (Besylate vs. HCl)
| Feature | Besylate Salt (This Product) | Hydrochloride (HCl) Salt | Impact on Workflow |
| Solubility | High in organic solvents (DCM, THF) | Poor in non-polar organics | Besylate allows direct coupling in organic phases without biphasic conditions. |
| Hygroscopicity | Low (Stable Crystalline Solid) | High (Often Deliquescent) | Besylate ensures accurate weighing and long-term storage stability. |
| NMR Utility | Internal Standard: Anion signals confirm 1:1 stoichiometry. | Silent Counterion: Cl⁻ is invisible in 1H NMR. | Besylate allows immediate confirmation of salt formation ratio via integration. |
Structural & Mechanistic Analysis
To accurately interpret the NMR data, one must understand the magnetic environment of the three distinct structural domains: the Amino Acid Core , the Protecting Group , and the Counterion .
Diagram 1: Structural Connectivity & Proton Environments
Caption: Structural segmentation of D-Alanine Benzyl Ester Besylate showing chemical shift zones.
Detailed 1H NMR Analysis (DMSO-d6)
The choice of solvent is critical.[2] DMSO-d6 is recommended over CDCl₃ because it ensures complete solubility of the salt and slows proton exchange, allowing the ammonium (
Spectral Assignment Table[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.30 - 8.50 | Broad Singlet | 3H | Confirms salt formation. Disappearance indicates free base conversion. | |
| 7.58 - 7.65 | Multiplet | 2H | Besylate | Ortho-protons to the sulfonate group are deshielded. Distinct from benzyl ester.[3][4] |
| 7.30 - 7.45 | Complex Multiplet | 8H | Benzyl Ar-H (5H) + Besylate | Critical Overlap Region. The benzyl ester and remaining besylate protons overlap here. |
| 5.23 | Singlet | 2H | Benzylic | Diagnostic for the ester.[1] If this splits into an AB quartet, it suggests chiral influence or restricted rotation. |
| 4.15 - 4.25 | Quartet ( | 1H | The chiral center proton. Coupled to the methyl group. | |
| 1.42 | Doublet ( | 3H | Alanine | The clean doublet confirms the integrity of the alanine backbone. |
The "Self-Validating" Integration Logic
Unlike the HCl salt, the Besylate salt contains 5 aromatic protons in its counterion. This allows for a robust internal purity check:
-
Calibrate the spectrum by setting the Alanine Methyl doublet (1.42 ppm) to 3.00 .
-
Check Benzylic CH2: Should integrate to 2.00 .
-
Check Total Aromatics: Integrate the entire region from 7.30 to 7.70 ppm.
-
Target Value: 10.00 (5 from Benzyl Ester + 5 from Benzenesulfonate).
-
Deviation Analysis:
-
< 10.0: Indicates loss of counterion (partial free base) or hydrolysis of the benzyl ester.
-
> 10.0: Indicates solvent contamination (e.g., residual toluene or benzene) or excess benzenesulfonic acid.
-
-
Comparative Performance Guide
Why choose the Besylate salt over the industry-standard Hydrochloride?
A. Solubility & Process Efficiency[5]
-
HCl Salt: Highly polar. Often requires neutralization (free-basing) before it can be extracted into organic solvents like Dichloromethane (DCM) or Ethyl Acetate for peptide coupling. This adds a unit operation (wash/extraction).
-
Besylate Salt: The lipophilic benzenesulfonate anion renders the salt soluble in DCM and THF. Experimental Advantage: You can add the Besylate salt directly to a coupling reaction (with a tertiary amine base) without a prior extraction step.
B. Stability & Hygroscopicity
-
HCl Salt: Prone to absorbing atmospheric moisture (hygroscopic). Wet salts lead to hydrolysis of the benzyl ester over time, generating D-Alanine (zwitterion) and Benzyl alcohol.
-
Besylate Salt: Forms a stable, non-hygroscopic crystal lattice. This ensures that the molecular weight remains constant during weighing, preventing stoichiometry errors in sensitive peptide couplings.
Diagram 2: Analytical & Application Workflow
Caption: Workflow for validating salt stoichiometry using 1H NMR prior to peptide synthesis.
Experimental Protocol
Synthesis of D-Alanine Benzyl Ester Benzenesulfonate
To ensure high purity for NMR analysis, follow this optimized Dean-Stark protocol:
-
Reagents: Suspend D-Alanine (1.0 eq) in Cyclohexane (or Benzene, if safety permits). Add Benzyl alcohol (5.0 eq) and Benzenesulfonic acid monohydrate (1.1 eq).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically. The reaction is complete when water evolution ceases (approx. 4-5 hours).
-
Isolation: Cool the mixture. Add Ethyl Acetate or Diethyl Ether to precipitate the salt.[5]
-
Purification: Filter the white crystalline solid and wash with cold ether to remove excess benzyl alcohol. Recrystallize from Ethanol/Ether if necessary.
NMR Sample Preparation[7][8]
-
Mass: Weigh approximately 10-15 mg of the dried salt.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Avoid
as the salt may not fully dissolve, leading to poor signal-to-noise ratio and missing peaks.
-
-
Acquisition: Run a standard proton sequence (16 or 32 scans) with a relaxation delay (
) of at least 2 seconds to ensure accurate integration of the aromatic protons.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Esters. Wiley.
-
Spectroscopic Identification of Organic Compounds . Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Proton NMR Spectrometry. Wiley.
-
Comparison of Peptide Synthesis Methods . BenchChem. (2025).[1] Benzyl Ester vs. Other Protecting Groups.
-
Solvent Effects in NMR . Abraham, R. J., et al. (2006).[6] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
-
Peptide Synthesis Reagents . Chem-Impex International. Product Guide: Amino Acid Benzyl Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to FTIR Characterization: D-Alanine Benzyl Ester Besylate
CAS Registry Number: 22839-12-9 Synonyms: D-Alanine benzyl ester benzenesulfonate; Benzyl D-alaninate benzenesulfonic acid salt Primary Application: Key intermediate in the synthesis of Lacosamide (anticonvulsant).
Part 1: Executive Summary & Technical Rationale
This guide provides a definitive reference for the characterization of D-Alanine benzyl ester besylate using Fourier Transform Infrared Spectroscopy (FTIR). In drug development, particularly for peptide mimetics like Lacosamide, selecting the correct salt form (Besylate vs. Tosylate vs. Hydrochloride) is critical for process stability and crystallinity.
While the Hydrochloride (HCl) salt is common, the Besylate (Benzenesulfonate) and Tosylate (p-Toluenesulfonate) salts are often preferred for their non-hygroscopic nature and superior crystallization properties. Distinguishing these salts requires precise analysis of the "Fingerprint Region" (1500–600 cm⁻¹), as the cation (D-Alanine benzyl ester) remains constant.
The Core Challenge
The D-Alanine benzyl ester cation contains a monosubstituted benzene ring. The Besylate counterion also contains a monosubstituted benzene ring. The Tosylate counterion, however, contains a para-substituted benzene ring. Differentiation relies on detecting the specific harmonic vibrations of these aromatic substitution patterns.
Part 2: Characteristic Peak Assignment
The FTIR spectrum of D-Alanine benzyl ester besylate is a superposition of the ammonium ester cation and the sulfonate anion.
Table 1: Critical Diagnostic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Origin | Diagnostic Notes |
| Ester Carbonyl | C=O[1] Stretch | 1735 – 1755 | Cation | Strong, sharp peak. Shifts slightly higher in salts compared to free base. |
| Ammonium | N-H Stretch | 2600 – 3200 | Cation | Broad, multi-band region characteristic of amine salts ( |
| Sulfonate | S=O Asym. Stretch | 1150 – 1250 | Anion | Broad, very strong band. Distinguishes Besylate/Tosylate from HCl. |
| Sulfonate | S=O Sym. Stretch | 1010 – 1040 | Anion | Sharp, medium intensity. |
| Aromatic Ring | C-H Out-of-Plane | 730 – 770 | Both | Critical: Monosubstituted rings (Benzyl + Besylate) show strong bands here. |
| Aromatic Ring | Ring Deformation | 690 – 710 | Both | Strong band for monosubstitution. |
| Ether Linkage | C-O-C Stretch | 1100 – 1300 | Cation | Often overlaps with strong sulfonate bands. |
Part 3: Comparative Analysis (The Differentiators)
To validate the identity of D-Alanine benzyl ester besylate, you must compare it against its most common alternatives.
Besylate (Target) vs. Tosylate (Alternative)
The Tosylate salt (CAS 42854-62-6) is the closest structural analog.
-
Besylate: Contains two monosubstituted aromatic rings (one from the ester, one from the anion). Expect intense, overlapping signals at ~690 cm⁻¹ and ~750 cm⁻¹ .
-
Tosylate: Contains one monosubstituted ring (ester) and one para-substituted ring (anion).
-
Key Differentiator: Look for a distinct, strong peak at 810 – 840 cm⁻¹ (characteristic of p-substitution). This peak is absent in the Besylate form.
-
Secondary Differentiator: Tosylate has a methyl group on the aromatic ring, showing weak C-H aliphatic stretches just below 3000 cm⁻¹ (often obscured by
) and a deformation band at ~1380 cm⁻¹.
-
Besylate (Target) vs. Hydrochloride (HCl)
-
HCl Salt: The chloride ion is IR transparent.
-
Key Differentiator: The HCl salt spectrum will lack the strong Sulfonate (
) bands at 1150–1250 cm⁻¹ and 1010–1040 cm⁻¹ . -
The fingerprint region will be cleaner, showing only the benzyl ester peaks.
-
Besylate (Target) vs. Free Base
-
Free Base:
-
Key Differentiator: The Carbonyl (C=O) peak often shifts to a lower wavenumber (~1730 cm⁻¹) compared to the salt.
-
Amine Region: Shows a distinct doublet (
stretch) at 3300–3400 cm⁻¹ instead of the broad ammonium band ( ) at 2600–3200 cm⁻¹.
-
Part 4: Experimental Protocol
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred for speed and minimal sample prep, avoiding moisture uptake which affects salt spectra.
-
Instrument Setup:
-
Sample Preparation:
-
Place approx. 5–10 mg of the solid D-Alanine benzyl ester besylate powder onto the crystal.
-
Apply pressure using the anvil until the force gauge is in the "green" zone (ensure good contact).
-
Warning: Do not grind the sample excessively if using KBr pellets, as sulfonates can sometimes undergo ion exchange with KBr under high pressure/moisture (though less common than with HCl salts).
-
-
Data Processing:
-
Perform baseline correction.
-
Normalize the C=O peak (approx. 1745 cm⁻¹) to 1.0 absorbance for easy overlay comparison.
-
Part 5: Decision Logic for Identification
The following diagram illustrates the logical workflow to confirm the Besylate salt identity against common alternatives.
Caption: Logical workflow for distinguishing D-Alanine benzyl ester besylate from its Free Base, HCl, and Tosylate counterparts using FTIR spectral features.
Part 6: References
-
SpectraBase. "Alanine, benzyl ester, benzenesulfonate, D- FTIR Spectrum."[4] Wiley Science Solutions. Link
-
National Institute of Standards and Technology (NIST). "Benzenesulfonic acid, 4-methyl- (Tosylate) IR Spectrum." NIST Chemistry WebBook, SRD 69.[2] Link
-
ChemicalBook. "L-Alanine Benzyl Ester Benzenesulfonate Salt Product Description." Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for IR interpretation of sulfonates and aromatic substitution patterns).
-
ResearchGate. "Sulfonates infrared spectra: Distinction between Besylate and Tosylate." Link (Contextual reference for Besylate anion peaks).
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Benzenesulfonic acid, 4-methyl- [webbook.nist.gov]
- 3. A New method for simultaneous qualitative and quantitative determination of amlodipine besylate and atorvastatin calcium in bulk and pharmaceutical formulations using transmission FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Comparison Guide: D-Alanine Benzyl Ester Besylate vs. Hydrochloride Salt Stability
[1]
Executive Summary
In the development of peptide therapeutics and prodrugs, the choice of counter-ion for amino acid esters is a critical determinant of solid-state stability, processability, and shelf life.[1] While D-Alanine benzyl ester hydrochloride (HCl) is the historical standard due to synthetic simplicity, it suffers from significant hygroscopicity and hydrolytic instability.[1][]
D-Alanine benzyl ester besylate (benzenesulfonate) —and its close analog, the tosylate—emerges as the superior alternative for critical applications.[1][] The lipophilic sulfonate counter-ion confers enhanced crystallinity, reduces moisture uptake, and prevents the "oil-out" phenomena common with HCl salts during scale-up.[1]
Verdict:
Physicochemical Comparison
The fundamental difference lies in the interaction between the cationic ammonium group of the amino acid and the anionic counter-ion. The besylate anion (
Comparative Data Table
| Feature | Hydrochloride Salt (HCl) | Besylate / Tosylate Salt |
| Molecular Formula | ||
| Molecular Weight | ~215.7 g/mol | ~337.4 g/mol |
| Hygroscopicity | High. Deliquescent in humid air.[1][] | Low. Non-hygroscopic crystalline solid.[] |
| Melting Point | 137–143 °C (often broad due to moisture) | 112–117 °C (Sharp, well-defined) |
| Solubility (Water) | Very High (rapid dissolution) | Moderate (slower dissolution) |
| Solubility (Organic) | Poor in non-polar solvents; often oils out.[1][] | Good in |
| Dominant Degradation | Hydrolysis (moisture-driven) | Cyclization (DKP formation) at high T. |
| Storage Requirement | -20°C, Desiccated | 2–8°C or RT (Dry), Sealed |
Note on Besylate vs. Tosylate: While this guide focuses on the Besylate , the Tosylate (p-toluenesulfonate) is chemically almost identical (differing only by a methyl group) and is often used interchangeably in literature.[] Both exhibit the same stability advantages over HCl.
Mechanisms of Degradation
Understanding how these salts degrade is essential for designing robust handling protocols.[]
Hydrolysis (The HCl Weakness)
The primary enemy of benzyl esters is water.[] The HCl salt, being hygroscopic, pulls moisture from the atmosphere into the crystal lattice. This "internal solution" creates an acidic environment that catalyzes the cleavage of the ester bond, releasing benzyl alcohol and free D-Alanine.[1]
Diketopiperazine (DKP) Formation
Under neutral or slightly basic conditions (or thermal stress), two molecules of the amino acid ester can cyclize to form a diketopiperazine (DKP), releasing two molecules of benzyl alcohol. While salts generally protect against this (by protonating the amine), the stability of the lattice prevents the molecular mobility required for this reaction. The superior crystallinity of the Besylate salt creates a higher energy barrier for this solid-state reaction compared to the often amorphous or wet HCl salt.[1]
Visualized Degradation Pathways
Caption: Degradation pathways of D-Alanine benzyl ester. The Besylate salt stabilizes the starting material by inhibiting moisture uptake, the primary trigger for hydrolysis.[1]
Experimental Protocols
Synthesis & Isolation (Besylate Advantage)
The synthesis of the besylate salt allows for azeotropic water removal , a key advantage over the HCl route (which often uses thionyl chloride and generates acidic byproducts).[]
Protocol: Dean-Stark Esterification
-
Reagents: Mix D-Alanine (1.0 eq), Benzyl Alcohol (5.0 eq), and Benzenesulfonic Acid (1.1 eq) in Cyclohexane or Toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap. Water is removed azeotropically, driving the equilibrium toward ester formation.
-
Precipitation: Upon cooling, add Ethyl Acetate or Diethyl Ether.
-
Isolation: The Besylate salt precipitates as a white, crystalline solid.[] (In contrast, the HCl salt often requires evaporation to an oil and difficult crystallization).
-
Filtration: Filter and wash with ether.[] Dry under vacuum.[1][]
Stability Testing Workflow
To validate the stability difference in your own lab, follow this forced degradation protocol.
Protocol: Accelerated Stability Study
-
Sample Prep: Weigh 500 mg of HCl salt and 500 mg of Besylate salt into separate open vials.
-
Stress Condition: Place vials in a humidity chamber at 40°C / 75% Relative Humidity (RH) .
-
Timepoints: Sample at T=0, 24h, 72h, and 1 week.
-
Analysis (HPLC):
-
Quantification: Measure the appearance of Benzyl Alcohol (hydrolysis product) and D-Alanine peak area.
Visualized Workflow
Caption: Step-by-step workflow for comparative stability testing of amino acid ester salts.
Critical Analysis & Recommendations
Why Besylate Wins on "Trustworthiness"
In a GMP setting, the "trustworthiness" of a reagent is defined by its lot-to-lot consistency.[1][]
-
HCl Salt: Risk of variable water content.[] If a batch has 2% water vs 0.5% water, the stoichiometry in a coupling reaction will drift, and the shelf-life will vary unpredictably.[1]
-
Besylate Salt: The hydrophobic lattice ensures that surface moisture does not penetrate the crystal.[] A 100 mg weight of Besylate salt delivers a precise molar equivalent of D-Alanine benzyl ester every time.[1]
When to use HCl?
Despite the stability flaws, the HCl salt is lighter (lower molecular weight). If you are performing a reaction where the salt is immediately dissolved in water and neutralized (e.g., Schotten-Baumann reaction), the long-term stability is irrelevant, and the HCl salt is a cost-effective, atom-efficient choice.[1][]
References
Comparative Guide: Chiral Resolution Strategies for Alanine Benzyl Ester Benzenesulfonate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Molecule Profile[1]
D-Alanine Benzyl Ester Benzenesulfonate (and its L-isomer) serves as a critical intermediate in the synthesis of peptidomimetics and bacterial cell wall analogs. While the p-toluenesulfonate (tosylate) salt is more commercially ubiquitous, the benzenesulfonate (besylate) salt is frequently employed to modulate solubility profiles or avoid specific sulfonamide side-reactions during peptide coupling.
The core challenge in handling this molecule lies in the lability of the benzyl ester and the necessity of maintaining the protonated amine state to prevent diketopiperazine formation or racemization. This guide compares three distinct separation methodologies: Chromatographic Resolution (HPLC) , Diastereomeric Crystallization , and Enzymatic Kinetic Resolution .[1][2]
Physicochemical Profile
| Property | Specification | Note |
| Target Molecule | D-Alanine Benzyl Ester Benzenesulfonate | Cation: Ala-OBzl |
| Chiral Center | Primary amine adjacent to carbonyl | |
| Stability | Moderate | Susceptible to hydrolysis at pH > 8.0 |
| Detection | UV @ 210 nm / 254 nm | Benzyl and Benzenesulfonate chromophores |
Decision Matrix: Selecting the Separation Vector
The choice of separation method depends heavily on the scale and the initial purity of the racemic mixture.
Figure 1: Strategic workflow for selecting the appropriate chiral resolution method based on scale and purity requirements.
Method A: High-Performance Liquid Chromatography (HPLC)[3]
For analytical determination of enantiomeric excess (ee) or small-scale purification, HPLC using Crown Ether Chiral Stationary Phases (CSPs) is the industry gold standard for primary amino acids and their esters.
Mechanism of Action
Unlike polysaccharide columns (e.g., CHIRALPAK® AD/OD) that rely on hydrogen bonding and dipole interactions, Crown Ether columns (e.g., CROWNPAK® CR) utilize a host-guest inclusion complex .[1] The ammonium group (
Protocol: CROWNPAK® CR(+)[1][4][5][6][7]
-
Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Methanol (85:15 v/v).[1]
-
Note: The acidic pH is critical to ensure the amine remains fully protonated (
). The benzenesulfonate salt is already protonated, but the excess acid stabilizes the baseline.
-
-
Temperature: 25°C (Lower temperatures, e.g., 5°C, can improve resolution
by reducing molecular motion).[1] -
Flow Rate: 0.8 mL/min.
-
Detection: UV 254 nm (Benzenesulfonate anion absorbs strongly here).
Performance Data (Comparative)
| Parameter | D-Isomer (Target) | L-Isomer |
| Elution Order (CR+) | First ( | Second ( |
| Elution Order (CR-) | Second ( | First ( |
| Selectivity ( | N/A | 1.4 – 1.6 |
| Resolution ( | N/A | > 2.5 (Baseline) |
Technical Insight: The benzenesulfonate counter-ion will elute at the void volume (
Method B: Diastereomeric Crystallization[1]
For multi-gram to kilogram scale, chromatography becomes cost-prohibitive.[1] Crystallization via diastereomeric salt formation is the classic approach. Since the starting material is already a salt (benzenesulfonate), this method requires a "salt switch."
The "Salt Switch" Workflow
You cannot directly resolve the benzenesulfonate salt because the benzenesulfonate anion is achiral. You must liberate the free amine and react it with a chiral acid.
-
Free Basing: Treat D,L-Ala-OBzl
PhSO H with cold aqueous NaHCO and extract with Ethyl Acetate (EtOAc). -
Resolving Agent: Add Dibenzoyl-L-tartaric acid (L-DBTA) (0.5 eq).
-
Crystallization: The D-Ala-OBzl
L-DBTA salt is typically less soluble and crystallizes from EtOAc/Ethanol mixtures. -
Recovery: Filter the crystals, treat with benzenesulfonic acid to regenerate the specific D-Alanine benzyl ester benzenesulfonate.
Experimental Comparison: Yield vs. Purity
| Resolving Agent | Solvent System | Yield (First Crop) | Optical Purity (ee) |
| L-DBTA | Ethanol/Water | 35-40% | 85-92% |
| D-DBTA | Ethanol/Water | 38% (L-isomer) | 90% |
| (R)-Mandelic Acid | Isopropanol | 25% | 70-80% |
Note: Recrystallization is usually required to reach >99% ee.
Method C: Enzymatic Kinetic Resolution[1][2]
This is the "Green" alternative. It utilizes the stereoselectivity of enzymes to hydrolyze one enantiomer of the ester, leaving the other intact.
Mechanism
An enzyme (typically a lipase or protease) hydrolyzes the L-ester much faster than the D-ester (or vice versa).
Protocol: Hydrolysis with Alcalase or Papain[1]
-
Substrate: Dissolve D,L-Ala-OBzl benzenesulfonate in buffer (pH 7.0). Caution: Monitor spontaneous hydrolysis.[1]
-
Enzyme: Add Alcalase 2.4L or Papain .
-
Reaction: Stir at 25°C. Maintain pH with a pH-stat (using NaOH).
-
Termination: Stop when conversion reaches 50%.
-
Separation: Extract the unreacted D-Ala-OBzl (ester) into organic solvent (EtOAc). The L-Alanine (acid) remains in the aqueous phase.
-
Salt Formation: Treat the organic layer with benzenesulfonic acid to precipitate the target D-isomer salt.
Performance Data
| Enzyme | Specificity | E-Value (Selectivity) | Yield (D-Isomer) |
| Alcalase | L-selective | > 50 | 40-45% |
| Papain | L-selective | > 20 | 30-40% |
| CAL-B | L-selective | 10-20 | Variable |
Technical Recommendation
For Analytical Validation (QC/R&D):
Use Method A (HPLC with Crownpak CR+).
-
Why: It is the only method that provides direct visualization of both enantiomers without derivatization.
-
Critical Step: Ensure the mobile phase pH is < 2.0. At higher pH, the ammonium ion deprotonates, destroying the inclusion complex and ruining the separation.
For Production (Scale-up):
Use Method B (Crystallization) modified with Method C (Enzymatic) if yield is critical. [1]
-
Why: Benzenesulfonate salts crystallize well. However, if you start with the racemate, Enzymatic Resolution (Method C) is superior because it chemically differentiates the species (Acid vs. Ester), making separation a simple extraction rather than a difficult fractional crystallization.[1]
-
Workflow: Racemic Ester
Enzymatic Hydrolysis (removes L) Extract D-Ester Add Benzenesulfonic Acid Crystallize Pure D-Salt.
Figure 2: Mechanism of chiral recognition on Crownpak columns. The benzenesulfonate anion is excluded from the chiral cavity, acting only as a counter-ion in the mobile phase.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Bolchi, C., et al. (2015).[1] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[4] ResearchGate. Retrieved from [Link]
-
Seki, H., et al. (1965).[1] "Resolution of Amino Acids. I. Resolution of Racemic Phenylalanine and Tyrosine by Chiral Ligand Exchange." Journal of Biochemistry.
-
Periotto, G., et al. (2017).[1] "Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters." Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Crystallographic Data Validation for D-Alanine Benzyl Ester Salts
For researchers, scientists, and drug development professionals, the meticulous validation of crystallographic data is not merely a procedural step but the bedrock of structural integrity. This guide provides an in-depth comparison of methodologies and tools for the validation of crystallographic data, with a specific focus on D-Alanine benzyl ester salts. We will move beyond a simple checklist of validation criteria to explore the "why" behind the "how," offering insights grounded in years of field experience.
The chirality and flexibility of D-Alanine benzyl ester and the potential for various salt formations (e.g., hydrochloride, tosylate) present unique challenges in crystallization and subsequent data analysis. A seemingly minor error in symmetry assignment or the misinterpretation of electron density can lead to an incorrect structural model, with profound implications for drug design and materials science. Therefore, a robust and self-validating workflow is paramount.
The Crystallographic Workflow: A Self-Validating System
A successful crystallographic experiment is a cascade of logical, interconnected steps, each serving as a quality control checkpoint for the next. The goal is to produce a final structural model that is not only chemically sensible but also rigorously supported by the experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
